molecular formula C7H4I2O2 B077767 2,5-Diiodobenzoic acid CAS No. 14192-12-2

2,5-Diiodobenzoic acid

Cat. No.: B077767
CAS No.: 14192-12-2
M. Wt: 373.91 g/mol
InChI Key: NSKPFWAAYDFCFS-UHFFFAOYSA-N
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Description

2,5-Diiodobenzoic acid (CAS 14192-12-2) is a high-value halogenated benzoic acid derivative specifically engineered for advanced research applications. Its core research value lies in its role as a versatile molecular building block in supramolecular chemistry and inorganic materials science. The compound features polarizable iodine atoms at its periphery, which are strategically positioned to facilitate predictable non-covalent assembly, notably through halogen bonding interactions. In pioneering research, this reagent has been employed in the synthesis of molecular uranyl materials, where it enables the systematic harnessing of typically terminal uranyl oxo atoms for crystal engineering. When paired with chelating N-donor capping ligands, this compound assembles discrete molecular tectons into extended architectures. This directed assembly is crucial for developing unique structure types and properties, contributing significantly to the understanding of actinide crystal chemistry and its implications for separations science and environmental transport . The compound is offered with detailed spectroscopic and analytical data to support rigorous research and development. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

2,5-diiodobenzoic acid
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InChI

InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKPFWAAYDFCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10161858
Record name Benzoic acid, 2,5-diiodo-
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Molecular Weight

373.91 g/mol
Source PubChem
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CAS No.

14192-12-2
Record name 2,5-Diiodobenzoic acid
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Record name 2,5-Diiodobenzoic acid
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Record name 14192-12-2
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Record name Benzoic acid, 2,5-diiodo-
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Record name 2,5-DIIODOBENZOIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14192-12-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-diiodobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its applications, particularly in the realm of organic synthesis and drug discovery.

Physicochemical and Identity Data

This compound is a halogenated derivative of benzoic acid. Its unique structure, featuring two iodine atoms on the aromatic ring, makes it a valuable precursor in various chemical reactions.[1] The compound's key identifiers and properties are summarized below.

PropertyDataReference
CAS Number 14192-12-2[2][3]
Molecular Formula C₇H₄I₂O₂[2]
Molecular Weight 373.91 g/mol
IUPAC Name This compound[2]
Melting Point 183-187 °C (lit.)[1]
Appearance Off-white to pale yellow powder (Typical)
SMILES C1=CC(=C(C=C1I)C(=O)O)I[2]
InChI InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)[2]
InChIKey NSKPFWAAYDFCFS-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of di-iodinated benzoic acids can be achieved through various methods, most commonly via electrophilic iodination of a benzoic acid precursor or through Sandmeyer-type reactions on aminobenzoic acids. Below is a representative protocol for the synthesis of an iodinated aromatic acid, adapted from established methods for similar compounds.

General Synthesis Workflow

The synthesis of a di-iodinated benzoic acid typically involves the controlled introduction of iodine to an activated or pre-functionalized aromatic ring, followed by purification.

G General Synthesis Workflow for Di-iodinated Benzoic Acid cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification cluster_end Final Product start_mat Benzoic Acid Derivative (e.g., Aminobenzoic Acid) diazotization Step 1: Diazotization (NaNO₂, Acid) start_mat->diazotization Reagents iodination Step 2: Iodination (e.g., KI) diazotization->iodination Intermediate filtration Filtration & Washing iodination->filtration Crude Product recrystallization Recrystallization filtration->recrystallization product Purified this compound recrystallization->product

Caption: General synthesis workflow for di-iodinated benzoic acid.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

This protocol is a generalized procedure based on the synthesis of iodoaromatic compounds from their corresponding amino precursors.[4][5]

Materials:

  • Appropriate aminobenzoic acid precursor

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Sodium thiosulfate (for quenching)

  • Ethanol or other suitable solvent for recrystallization

  • Deionized water

  • Ice

Procedure:

  • Diazotization: Dissolve the aminobenzoic acid in dilute acid (e.g., HCl or H₂SO₄) in a beaker and cool the mixture to 0-5 °C in an ice bath with constant stirring.[4]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.[5]

  • Continue stirring for 5-10 minutes after the addition is complete.[5]

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (liberation of N₂ gas) will be observed.[5]

  • Allow the reaction mixture to warm to room temperature and then gently heat it in a water bath (e.g., 40-50 °C) for approximately 10-15 minutes to ensure the reaction goes to completion.[5]

  • Work-up and Purification: Cool the mixture to room temperature. A precipitate of the crude this compound should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.[4] If excess iodine is present (indicated by a brown color), wash with a dilute sodium thiosulfate solution until the color disappears.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.[5]

  • Dry the purified crystals under vacuum.

Analytical Methodologies

Confirming the identity and purity of this compound is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

The definitive identification of the compound relies on a multi-technique approach to confirm its structure and assess its purity.

G Analytical Workflow for Compound Identification & Purity cluster_sample Sample cluster_analysis Analytical Techniques cluster_result Confirmation sample Synthesized This compound tlc TLC (Purity Check) sample->tlc hplc HPLC/GC (Purity & Quantification) sample->hplc nmr NMR Spectroscopy (Structure Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms ftir FTIR Spectroscopy (Functional Groups) sample->ftir result Confirmed Structure & Purity Data tlc->result hplc->result nmr->result ms->result ftir->result

Caption: Workflow for the analytical confirmation of this compound.

Experimental Protocol: Purity Analysis by HPLC

This protocol is a general method for analyzing aromatic acids and can be adapted for this compound.[6]

Equipment & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile or mobile phase).

Procedure:

  • Preparation: Prepare a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% acid). Degas the mobile phase before use.

  • Standard Solution: Prepare a stock solution of the reference standard of this compound at a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration.

  • Chromatography:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a suitable wavelength (e.g., 254 nm) to monitor the aromatic system.

    • Inject a defined volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Record the chromatogram. The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound.

Applications in Research and Drug Development

Halogenated benzoic acids are versatile building blocks in organic synthesis. This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern drug development for constructing complex molecular scaffolds.[1] It undergoes palladium-catalyzed coupling reactions with terminal alkynes.[1] The presence of two iodine atoms allows for sequential or double coupling reactions, enabling the synthesis of elaborate structures from a single precursor.

Application Workflow: Palladium-Catalyzed Cross-Coupling

This diagram illustrates the role of this compound as a scaffold in a typical Sonogashira cross-coupling reaction.

G Application in Pd-Catalyzed Sonogashira Coupling cluster_reaction Reaction Conditions A This compound (Starting Scaffold) D Mono-alkynylated Intermediate A->D 1st Coupling B Terminal Alkyne (Coupling Partner 1) B->D 1st Coupling C Terminal Alkyne (Coupling Partner 2) E Di-alkynylated Final Product (Complex Molecule) C->E 2nd Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->D 1st Coupling Catalyst->E 2nd Coupling CoCatalyst Cu(I) Co-catalyst CoCatalyst->D 1st Coupling CoCatalyst->E 2nd Coupling Base Base (e.g., Et₃N) Base->D 1st Coupling Base->E 2nd Coupling D->E 2nd Coupling

Caption: Use of this compound in sequential Sonogashira coupling.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.

Hazard InformationGHS Classification & PrecautionsReference
Pictogram Warning[2]
Hazard Statement H302: Harmful if swallowed.[2]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations.[2]
Hazard Class Acute Toxicity 4 (Oral)[2]

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-diiodobenzoic acid, a halogenated aromatic carboxylic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its synthesis, spectral characteristics, solubility, and reactivity.

Chemical and Physical Properties

This compound (IUPAC name: this compound) is a solid organic compound with the molecular formula C₇H₄I₂O₂.[1] The presence of two iodine atoms on the benzene ring significantly influences its chemical and physical properties.

PropertyValueSource(s)
Molecular Formula C₇H₄I₂O₂[1]
Molecular Weight 373.91 g/mol [1][2]
Melting Point 183-187 °C (literature)[2]
Appearance White to off-white solid
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO.[3]

Synthesis and Purification

General Experimental Protocol for Di-iodination of Benzoic Acid

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Starting benzoic acid derivative (e.g., 2-aminobenzoic acid or benzoic acid)

  • Iodinating reagent (e.g., Iodine monochloride, or a mixture of Iodine and an oxidizing agent like sodium periodate)

  • Solvent (e.g., glacial acetic acid, concentrated sulfuric acid)

  • Quenching agent (e.g., sodium thiosulfate or sodium bisulfite solution)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting benzoic acid derivative in a suitable solvent.

  • Addition of Iodinating Agent: Slowly add the iodinating reagent to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.

  • Quenching: Add a quenching agent to remove any unreacted iodine.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

G Start Starting Material (e.g., 2-Aminobenzoic Acid) Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Crude_Product Crude this compound Iodination->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A potential synthetic workflow for this compound.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound were not found in the provided search results, the expected ¹H and ¹³C NMR spectra would be consistent with a disubstituted benzene ring. The proton NMR spectrum would show signals in the aromatic region, and the carbon NMR spectrum would display distinct signals for the carboxyl carbon and the six aromatic carbons, with the carbons attached to iodine showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500Carboxylic AcidO-H stretch (broad)
1700-1680Carboxylic AcidC=O stretch
1600-1475Aromatic RingC=C stretch
1320-1210Carboxylic AcidC-O stretch
~800-600Aryl IodideC-I stretch

Note: The exact peak positions may vary.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 374, corresponding to its molecular weight. Prominent fragment ions would be observed due to the loss of the carboxyl group (-COOH, 45 Da) and iodine atoms (127 Da each).

Expected Fragmentation Pathway:

G M [C7H4I2O2]+• (m/z = 374) M_COOH [C6H4I2]+• (m/z = 329) M->M_COOH - COOH M_I [C7H4IO2]+• (m/z = 247) M->M_I - I M_I_COOH [C6H4I]+• (m/z = 202) M_COOH->M_I_COOH - I M_I->M_I_COOH - COOH

A simplified fragmentation pathway for this compound in mass spectrometry.

Chemical Reactivity and Potential Applications

This compound exhibits reactivity characteristic of both a carboxylic acid and an aryl iodide. The carboxylic acid group can undergo esterification and amidation reactions. The iodine substituents can participate in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, making it a valuable building block in organic synthesis.

It has been reported that this compound can form a 1:1 complex with cycloheptaamylose and undergoes palladium-catalyzed coupling reactions with terminal alkynes.[2] It has also been used in the detection of strong electron-absorbing compounds by gas chromatography.[2]

While direct evidence for the biological activity of this compound is limited in the provided search results, related iodinated benzoic acid derivatives are known to have applications in medicinal chemistry. For instance, some benzoic acid derivatives have been investigated as enzyme inhibitors.[5][6][7][8] Further research is needed to explore the potential biological roles of this compound.

Safety Information

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

References

An In-depth Technical Guide to 2,5-Diiodobenzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diiodobenzoic acid is a halogenated derivative of benzoic acid with significant applications in organic synthesis and potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and key reactions. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the core characteristics and utility of this compound.

Chemical Structure and Identification

This compound is a disubstituted benzoic acid with iodine atoms at the 2 and 5 positions of the benzene ring.

Systematic Information:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 14192-12-2[1]
Molecular Formula C₇H₄I₂O₂[1]
SMILES C1=CC(=C(C=C1I)C(=O)O)I[1]
InChI InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and potential biological activity. The presence of two iodine atoms significantly influences its molecular weight, melting point, acidity, and solubility.

PropertyValueSource
Molecular Weight 373.91 g/mol [1]
Melting Point 183-187 °C (lit.)[2]
pKa (Predicted) 2.51 ± 0.10ChemicalBook
Solubility Sparingly soluble in water; Soluble in ethanol, ether. Qualitative data suggests better solubility in organic solvents like dichloromethane.[3][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atoms and the carboxylic acid group.

ProtonChemical Shift (ppm)Multiplicity
Aromatic H7.0 - 8.5m
Carboxylic Acid H10.0 - 13.0br s
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

CarbonChemical Shift (ppm)
C=O165 - 175
Aromatic C-I90 - 100
Aromatic C-H120 - 140
Aromatic C-COOH130 - 140

Note: Specific peak assignments require experimental data. The provided ranges are based on typical values for substituted benzoic acids.

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups in this compound.

Wavenumber (cm⁻¹)Assignment
2500-3300O-H stretch (broad, carboxylic acid)[4]
1680-1710C=O stretch (carboxylic acid)[4]
1400-1600C=C stretch (aromatic)
1210-1320C-O stretch (carboxylic acid)[4]
650-750C-I stretch

Note: These are characteristic absorption bands. Precise values can vary based on the sample preparation method.

Mass Spectrometry

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
374[M]⁺
357[M-OH]⁺
329[M-COOH]⁺
247[M-I]⁺
120[M-2I]⁺

Note: This is a predicted fragmentation pattern based on the structure and common fragmentation of benzoic acids.[5][6]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 2,5-diaminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Iodination cluster_product Final Product 2,5-Diaminobenzoic Acid 2,5-Diaminobenzoic Acid Diazonium Salt Diazonium Salt 2,5-Diaminobenzoic Acid->Diazonium Salt 1. Diazotization NaNO2, HCl NaNO2, HCl 0-5 °C 0-5 °C This compound This compound Diazonium Salt->this compound 2. Sandmeyer Reaction KI solution KI solution

Synthetic workflow for this compound.

Detailed Protocol:

  • Diazotization: Dissolve 2,5-diaminobenzoic acid in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.

  • Sandmeyer Reaction: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Cool the mixture and collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Sonogashira Coupling of this compound

This compound can be used as a substrate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, to form more complex molecules.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product This compound This compound 2,5-Dialkynylbenzoic Acid 2,5-Dialkynylbenzoic Acid This compound->2,5-Dialkynylbenzoic Acid Terminal Alkyne Terminal Alkyne Terminal Alkyne->2,5-Dialkynylbenzoic Acid Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N) Base (e.g., Et3N)

Sonogashira coupling of this compound.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-2 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Anhydrous solvent (e.g., THF or DMF) is added, followed by the terminal alkyne (2.2 eq) and a base (e.g., triethylamine, 3.0 eq) via syringe.

  • Reaction: The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,5-dialkynylbenzoic acid.

Applications and Relevance in Drug Development

Halogenated benzoic acids are important building blocks in medicinal chemistry. The iodine atoms in this compound can serve as handles for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse molecular scaffolds.[7] While specific biological activities of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. For instance, di-iodinated aromatic compounds are explored for their potential as contrast agents and in targeted therapies. The di-iodinated benzoic acid scaffold provides a platform for the development of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a versatile chemical compound with well-defined structural and physicochemical properties. This guide has provided a detailed overview of its key characteristics, including spectroscopic data and robust experimental protocols for its synthesis and functionalization. For researchers and scientists in drug development, this compound represents a valuable starting material and a scaffold for the creation of novel and complex molecules with potential therapeutic value. Further investigation into its biological activities and mechanism of action is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2,5-diiodobenzoic acid, a key intermediate in various pharmaceutical and chemical applications. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two iodine atoms on the benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the iodine atoms allows for further functionalization through various cross-coupling reactions. This guide focuses on a robust and well-established multi-step synthesis starting from anthranilic acid.

Core Synthesis Pathway

The most practical and widely applicable synthesis of this compound proceeds through a two-step sequence starting from 2-aminobenzoic acid (anthranilic acid). The key steps are:

  • Iodination of Anthranilic Acid: Introduction of an iodine atom at the 5-position of anthranilic acid to form 2-amino-5-iodobenzoic acid.

  • Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-iodobenzoic acid into a second iodine atom to yield the final product, this compound.

This pathway is advantageous due to the ready availability of the starting material and the generally high yields of the individual steps.

Synthesis_Pathway 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Amino-5-iodobenzoic Acid 2-Amino-5-iodobenzoic Acid 2-Aminobenzoic Acid->2-Amino-5-iodobenzoic Acid Iodination (I2, KI, H2O2) This compound This compound 2-Amino-5-iodobenzoic Acid->this compound Sandmeyer Reaction (NaNO2, HCl, KI) Sandmeyer_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up and Purification Suspend 2-amino-5-iodobenzoic acid Suspend 2-amino-5-iodobenzoic acid Cool to 0-5 C Cool to 0-5 C Suspend 2-amino-5-iodobenzoic acid->Cool to 0-5 C Add NaNO2 solution Add NaNO2 solution Cool to 0-5 C->Add NaNO2 solution Stir for 20 min Stir for 20 min Add NaNO2 solution->Stir for 20 min Prepare KI solution Prepare KI solution Add diazonium salt solution Add diazonium salt solution Prepare KI solution->Add diazonium salt solution Warm to RT and heat Warm to RT and heat Add diazonium salt solution->Warm to RT and heat Cool to precipitate Cool to precipitate Decolorize with NaHSO3 (if needed) Decolorize with NaHSO3 (if needed) Cool to precipitate->Decolorize with NaHSO3 (if needed) Filter crude product Filter crude product Decolorize with NaHSO3 (if needed)->Filter crude product Recrystallize Recrystallize Filter crude product->Recrystallize

A Technical Guide to 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,5-diiodobenzoic acid, including its chemical properties, synthesis protocols, and its relevance in the fields of chemical research and drug development.

Core Properties of this compound

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a disubstituted aromatic carboxylic acid, where two iodine atoms are attached to the benzene ring at positions 2 and 5 relative to the carboxyl group.

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, including solubility tests, reaction stoichiometry, and analytical characterization.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 14192-12-2[1][2][3][4]
Molecular Formula C₇H₄I₂O₂[1][4]
Molecular Weight 373.91 g/mol [1][3][4]
Melting Point 183-187 °C[2][3]
SMILES C1=CC(=C(C=C1I)C(=O)O)I[1]
InChI Key NSKPFWAAYDFCFS-UHFFFAOYSA-N[1][3]
Appearance White to off-white powder/crystals
Assay ≥97%[3]

Synthesis and Experimental Protocols

The synthesis of halogenated benzoic acids often involves diazotization of the corresponding aminobenzoic acid, followed by a Sandmeyer-type reaction. While a direct protocol for this compound is not detailed in the provided results, a general and reliable method can be extrapolated from the synthesis of similar compounds like 2-iodobenzoic acid and m-iodobenzoic acid.[5][6][7][8]

This protocol describes the synthesis of a diiodobenzoic acid from a corresponding diiodoaniline or aminobenzoic acid precursor.

Materials:

  • Starting material (e.g., 2,5-diiodoaniline or 2-amino-5-iodobenzoic acid)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Thiosulfate (for quenching excess iodine)

  • Ice

Procedure:

  • Dissolution of Amine: Suspend the starting amino compound in a solution of dilute acid (e.g., HCl) and water in a flask. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold amine suspension. The temperature must be maintained below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Iodide Substitution: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

  • Decomposition: Gently warm the reaction mixture to room temperature, and then heat it in a water bath (e.g., 40-50 °C) until the evolution of nitrogen gas ceases. This step drives the substitution reaction to completion.

  • Isolation of Crude Product: Cool the mixture in an ice bath to precipitate the crude this compound. If elemental iodine is present (indicated by a brown color), add a small amount of sodium thiosulfate solution to decolorize. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization.[6] A common method is to dissolve the solid in a minimal amount of hot ethanol and then add hot water until the solution becomes turbid.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

G cluster_prep Preparation cluster_reaction Core Reaction (0-5°C) cluster_workup Workup & Purification A 1. Dissolve Amino Precursor in Acid B 2. Prepare NaNO₂ Solution C 3. Diazotization: Add NaNO₂ to Amine Solution B->C D 4. Iodide Substitution: Add Diazonium Salt to KI Solution C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Recrystallize (e.g., Ethanol/Water) E->F G 7. Dry Final Product F->G

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is not a therapeutic agent itself, it serves as a valuable building block and analytical standard in several areas.

  • Chemical Synthesis: As a di-iodinated aromatic compound, it is a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions).[2][3] These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds from simpler precursors. The two iodine atoms offer sites for sequential or dual coupling, enabling the synthesis of elaborate structures.

  • Precursor to Reagents: Related iodobenzoic acids, such as 2-iodobenzoic acid, are used to synthesize important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[8] These reagents are prized for their mild and selective oxidation of alcohols to aldehydes and ketones, a common transformation in drug synthesis.

  • Metabolite Analysis: this compound has been identified as a major metabolite of 2,3,5-triiodobenzoic acid (TIBA), a compound known to inhibit auxin transport in plants.[9] In drug development, understanding the metabolic fate of a parent compound is critical. The study of metabolites like this compound is essential for evaluating the pharmacokinetics, toxicity, and overall safety profile of a potential drug candidate.

  • Fragment-Based Drug Discovery: Halogenated fragments are of significant interest in fragment-based drug discovery (FBDD) due to their ability to form halogen bonds with protein targets, providing a specific and directional interaction that can be optimized into a high-affinity lead compound.

Role in Biological Pathways and Systems

Direct modulation of a specific signaling pathway by this compound is not well-documented. However, its role as a metabolite and a chemical scaffold places it in a relevant context for drug discovery professionals who frequently target such pathways.

The conversion of a parent drug into its metabolites is a key aspect of pharmacokinetics. A compound like this compound can be formed through metabolic processes such as deiodination.[9] Understanding this transformation is crucial as the metabolite may have its own biological activity or toxicity profile.

G compound Parent Compound (e.g., TIBA) metabolism Metabolism (e.g., Deiodination in Liver) compound->metabolism metabolite Metabolite (this compound) metabolism->metabolite excretion Excretion metabolite->excretion target Biological Target (Activity/Toxicity) metabolite->target

Caption: Metabolic pathway of a parent compound to a metabolite.

Many modern drugs function by modulating intracellular signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival. A synthetic derivative of this compound could theoretically be designed to act as an inhibitor of a key kinase in such a pathway. The diagram below illustrates a generic kinase cascade, a common target in oncology drug development.

G receptor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Gene Transcription (Proliferation, Survival) erk->nucleus inhibitor Potential Inhibitor (Derived Scaffold) inhibitor->raf

References

Physical properties of 2,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,5-Diiodobenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical relationship through a visualization.

Core Physical and Chemical Properties

This compound is a halogenated derivative of benzoic acid. Its chemical structure and properties are significantly influenced by the presence of two iodine atoms on the benzene ring.

Table 1: Summary of Quantitative Physical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₄I₂O₂[1][2]
Molecular Weight 373.91 g/mol [1][2]
Melting Point 183-187 °C[3]
Boiling Point (Predicted) 391.8 ± 32.0 °C[3]
Density (Predicted) 2.559 ± 0.06 g/cm³[3]
pKa (Predicted) 2.51 ± 0.10[3]

Experimental Protocols

The determination of the physical properties of this compound involves several standard and advanced analytical techniques.

Melting Point Determination

The melting point of this compound is determined using a standard melting point apparatus.

  • Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is then placed in a calibrated heating block. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.

    • Methodology: An IR spectrum is typically obtained using the KBr wafer technique.[1] A small amount of the sample is mixed with dry potassium bromide (KBr) powder and compressed into a thin, transparent pellet. This pellet is then placed in the path of an infrared beam in an FTIR spectrometer. The instrument records the absorption of infrared radiation at various wavenumbers. Key characteristic absorption bands for this compound include a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1700 cm⁻¹), and peaks corresponding to the aromatic C-C and C-H bonds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework of the molecule.

    • Methodology:

      • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • ¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of their positions on the di-iodinated benzene ring.

      • ¹³C NMR: The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule.[1] Signals for the carboxyl carbon, the two iodine-bearing aromatic carbons, and the other aromatic carbons would be observed at characteristic chemical shifts.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

    • Methodology: In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak would correspond to the molecular weight of this compound (373.91 g/mol ).[1][2] The fragmentation pattern can provide further structural information.

Logical Relationships and Pathways

This compound has been identified as a metabolite in biological systems. For instance, it is a major metabolite of 2,3,5-Triiodobenzoic acid (TIBA), an auxin transport inhibitor.[5] The metabolic conversion involves deiodination.

metabolic_pathway TIBA 2,3,5-Triiodobenzoic Acid (TIBA) DIBA This compound TIBA->DIBA Deiodination

Caption: Metabolic conversion of TIBA to this compound.

References

A Technical Guide to the Solubility of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-diiodobenzoic acid. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a detailed experimental protocol for solubility measurement and a logical workflow diagram to guide researchers in their experimental setup.

Introduction to this compound

This compound is a derivative of benzoic acid with two iodine atoms substituted on the aromatic ring. Its chemical structure is provided below:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₄I₂O₂[1]

  • Molecular Weight: 373.91 g/mol [1]

  • CAS Number: 14192-12-2[1]

The presence of two large, hydrophobic iodine atoms on the benzene ring is expected to significantly influence its physicochemical properties, including its solubility in various solvents. Generally, the introduction of iodine atoms decreases aqueous solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic and aqueous solvents is not widely available in peer-reviewed literature. The following tables are provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

SolventMolar Solubility (mol/L)Solubility (g/L)Solubility (mg/mL)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Toluene
Heptane

Table 2: Temperature Dependence of this compound Solubility

SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)
[Solvent 1] 10
25
40
[Solvent 2] 10
25
40
[Solvent 3] 10
25
40

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a given solvent.[2][3] This method involves creating a saturated solution of the compound and then measuring its concentration.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., mol/L, g/L, mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Preparation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 quant1 Dilute filtered solution sample3->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Calculate solubility in original solution quant3->calc1

References

Spectroscopic Profile of 2,5-Diiodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-diiodobenzoic acid, a compound of interest in various research and development applications. This document compiles available data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is presented.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zInterpretation
373.91Molecular Ion [M]⁺
Further fragmentation data not available in search results
Table 5: UV-Vis Spectral Data
λmax (nm)Solvent
Data not available in search results

Note: Specific quantitative spectral data for this compound, such as chemical shifts, coupling constants, and detailed peak information, were not explicitly available in the initial search results. The tables are structured for the inclusion of such data when it becomes available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, based on standard practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to appropriately cover the expected chemical shift range for aromatic and carboxylic acid protons.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR instrument.

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules that can provide detailed fragmentation information.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum. The molecular ion peak will correspond to the molecular weight of the compound (373.91 g/mol ).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.

    • Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

    • The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Analysis MS->MS_Data UV_Vis_Data Electronic Transition Analysis UV_Vis->UV_Vis_Data Conclusion Comprehensive Spectroscopic Profile FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion UV_Vis_Data->Conclusion

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,5-diiodobenzoic acid, a crucial reagent in various synthetic and developmental applications. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from safety data sheets (SDSs) and toxicological databases to offer a detailed resource for the responsible use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The following pictogram and signal word are associated with this compound:

PictogramSignal Word
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning [1][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][4]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.

PropertyValueReference
CAS Number 14192-12-2[1][4]
Molecular Formula C₇H₄I₂O₂[1][2]
Molecular Weight 373.91 g/mol [1][2][4]
Appearance Solid
Melting Point 183-187 °C[4]

Toxicological Data

While comprehensive toxicological data for this compound is limited, the available information indicates that it should be handled with caution.

EndpointSpeciesRouteValueReference
LD50MouseIntravenous50 mg/kg[5]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.[3]
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents skin contact and absorption.[3]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary for operations that generate significant dust.Minimizes inhalation of airborne particles.[3]

The following diagram illustrates the logical workflow for ensuring adequate personal protection.

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Proper Use Assess Assess potential for skin/eye contact, inhalation SelectGoggles Select chemical safety goggles or face shield Assess->SelectGoggles SelectGloves Select chemical-resistant gloves Assess->SelectGloves SelectCoat Select lab coat Assess->SelectCoat SelectRespirator Consider respirator for dust Assess->SelectRespirator Inspect Inspect PPE before use SelectGoggles->Inspect SelectGloves->Inspect SelectCoat->Inspect SelectRespirator->Inspect Don Don PPE correctly Inspect->Don Doff Doff PPE correctly to avoid contamination Don->Doff Dispose Dispose of contaminated PPE as hazardous waste Doff->Dispose

Personal Protective Equipment (PPE) Workflow.
General Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Remove contaminated clothing and wash it before reuse.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Accidental Release and Disposal

Proper procedures for spill cleanup and waste disposal are essential to prevent environmental contamination and further exposure.

Spill Response

For minor spills of solid material, the following procedure should be followed:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: Carefully sweep up the spilled solid, avoiding the generation of dust.

  • Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste in accordance with local, state, and federal regulations.

The following diagram outlines the general workflow for responding to a chemical spill.

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess the situation (size, hazards) Spill->Assess Evacuate Evacuate non-essential personnel Assess->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill (avoid dust generation) PPE->Contain Collect Collect spilled material in a sealed container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of all waste as hazardous Decontaminate->Dispose

General Chemical Spill Response Workflow.
Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[3] Dispose of this waste through a licensed hazardous waste disposal company, ensuring compliance with all applicable regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: The combustion of this compound may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[1]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard methodologies are employed to evaluate the safety of chemical compounds.

Skin Irritation Testing (General Methodology)
  • In vivo (Draize Rabbit Skin Test): A standardized amount of the test substance is applied to a small patch of shaved skin on a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • In vitro (Reconstructed Human Epidermis Models): These models use cultured human skin cells to form a multi-layered epidermis. The test substance is applied topically, and cell viability is measured to assess irritation potential.

Eye Irritation Testing (General Methodology)
  • In vivo (Draize Rabbit Eye Test): A small amount of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at set time points.

  • In vitro (Bovine Corneal Opacity and Permeability - BCOP - Test): This method uses corneas from slaughtered cattle. The test substance is applied, and changes in corneal opacity and permeability are measured.

The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound.

Safety_Assessment_Workflow cluster_physchem Physicochemical Characterization cluster_tox Toxicological Assessment cluster_risk Risk Assessment & Management PhysChem Determine physical and chemical properties AcuteTox Acute Toxicity Testing (Oral, Dermal, Inhalation) PhysChem->AcuteTox HazardID Hazard Identification AcuteTox->HazardID SkinIrri Skin Irritation/Corrosion Testing SkinIrri->HazardID EyeIrri Eye Irritation/Damage Testing EyeIrri->HazardID Mutagen Genotoxicity/Mutagenicity Assays Mutagen->HazardID Exposure Exposure Assessment HazardID->Exposure RiskChar Risk Characterization Exposure->RiskChar RiskMgmt Develop Risk Management (SOPs, PPE) RiskChar->RiskMgmt

Generalized Chemical Safety Assessment Workflow.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users of this compound conduct a thorough risk assessment for their specific applications and adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[2] This document provides a detailed protocol for the Sonogashira coupling of 2,5-diiodobenzoic acid with terminal alkynes. The presence of two iodine atoms on the benzene ring allows for a double coupling reaction, leading to the synthesis of 2,5-bis(alkynyl)benzoic acids, which are valuable building blocks in medicinal chemistry and materials science. Notably, this protocol obviates the need for protection and deprotection of the carboxylic acid group, streamlining the synthetic process.[3][4]

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Subsequent reductive elimination from the palladium center yields the final alkynylated product and regenerates the active palladium(0) catalyst.[5] For this compound, the reaction can be controlled to achieve either mono- or di-alkynylation, though this protocol focuses on the double coupling to synthesize symmetrical 2,5-bis(alkynyl)benzoic acids.

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound is depicted below. The procedure involves the careful setup of the reaction under an inert atmosphere, followed by heating to ensure the reaction goes to completion. The subsequent work-up and purification steps are crucial for isolating the desired product.

Sonogashira_Workflow setup Reaction Setup reaction Reaction setup->reaction Inert Atmosphere sub_setup Combine this compound, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, and base in solvent. workup Work-up & Purification reaction->workup sub_heat Heat reaction mixture (e.g., 80 °C). characterization Characterization workup->characterization sub_quench Quench reaction and acidify. sub_analyze Analyze by NMR, Mass Spectrometry, etc. sub_degas Degas and purge with inert gas (e.g., Argon). sub_monitor Monitor progress by TLC or LC-MS. sub_extract Extract with organic solvent. sub_purify Purify by column chromatography.

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne in an aqueous medium, which avoids the need for protecting the carboxylic acid group.[3][4]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Degassed Water

  • Ethyl Acetate

  • Hydrochloric Acid (1 M)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), TPPTS (0.06 eq, 6 mol%), and Copper(I) iodide (0.04 eq, 4 mol%).

    • Add the terminal alkyne (2.2-2.5 eq) to the flask.

    • Add potassium carbonate (3.0 eq).

    • Add a suitable amount of degassed water to dissolve the reactants and reagents.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 1 M hydrochloric acid to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-bis(alkynyl)benzoic acid.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the double Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal Alkyne (R)Alkyne (eq)Pd(OAc)₂ (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene2.224K₂CO₃ (3.0)Water801285-95
21-Octyne2.524K₂CO₃ (3.0)Water802475-85
3Trimethylsilylacetylene2.524K₂CO₃ (3.0)Water801880-90
44-Ethynylanisole2.224K₂CO₃ (3.0)Water801588-96

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)-C≡CR²(L)₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkynyl->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide Base, CuX cu_acetylide->pd_complex Transmetalation Species cu_x CuX cu_acetylide->cu_x

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting and Safety Precautions

  • Low Yields: Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation. The reaction is sensitive to oxygen.

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of the palladium catalyst may help drive it to completion.

  • Side Reactions: The formation of diynes (Glaser coupling) can occur if the reaction is exposed to oxygen. Maintaining a strict inert atmosphere is crucial.

  • Safety: Palladium catalysts and copper salts can be toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Alkynes can be volatile and flammable. Standard laboratory safety procedures should be followed.

References

Application Notes and Protocols for the Suzuki-Miyaura Reaction of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. This reaction, which was awarded the Nobel Prize in Chemistry in 2010, has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[1][2]

This application note provides a detailed guide to the Suzuki-Miyaura reaction of 2,5-diiodobenzoic acid. This substrate is a valuable building block for the synthesis of complex, multi-substituted aromatic compounds, such as terphenyl dicarboxylic acid derivatives, which are of interest in drug discovery and materials science. The presence of two iodine atoms allows for sequential or double cross-coupling reactions, offering a pathway to diverse molecular architectures. The reactivity of aryl iodides is typically higher than that of bromides or chlorides, facilitating the coupling reaction under milder conditions.[1]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle is generally understood to proceed through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by the base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reaction Parameters

The success of the Suzuki-Miyaura reaction with this compound depends on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts. The choice of phosphine ligand is crucial, especially for achieving high yields and selectivity. For di-substituted substrates, ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands like RuPhos can be effective.[3]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.[4]

  • Stoichiometry: For a double Suzuki-Miyaura coupling to synthesize a 2,5-diarylbenzoic acid, at least two equivalents of the arylboronic acid are required. An excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) is often used to drive the reaction to completion.[4]

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C, depending on the reactivity of the substrates and the solvent used.[3][4]

Data Presentation: Reaction Conditions for Analogous Dihalo-Aromatic Substrates

SubstrateCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄ (6)PPh₃K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
2-Bromobenzoic Acid (mono-coupling)Pd(OAc)₂ (2)RuPhosK₃PO₄Toluene10012-24High

Experimental Protocols

The following protocols are generalized procedures for performing a double Suzuki-Miyaura reaction on this compound. Optimization of these conditions for specific arylboronic acids is recommended.

Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 3-4 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

    • Wash the combined organic layers with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-diarylbenzoic acid.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-I OxAdd->PdII_Aryl R¹-I Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl R²-B(OH)₂ (Base) RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product 2,5-Diarylbenzoic Acid (R¹-R²) RedElim->Product p1->PdII_Aryl p2->PdII_Diaryl p3->Pd0 R1I This compound (R¹-I) R1I->OxAdd R2BOH2 Arylboronic Acid (R²-B(OH)₂) R2BOH2->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, arylboronic acid, catalyst, and base. start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) inert->solvent react Heat Reaction Mixture (e.g., 90-100 °C, 12-24 h) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up: Acidify and Extract with Organic Solvent monitor->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Isolated Product: 2,5-Diarylbenzoic Acid purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Synthesis of Substituted Benzoids Utilizing 2,5-Diiodobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzoids using 2,5-diiodobenzoic acid as a versatile starting material. The di-iodinated structure of this compound allows for sequential or double cross-coupling reactions, enabling the creation of a diverse range of disubstituted benzoic acid derivatives. These derivatives are valuable scaffolds in medicinal chemistry and materials science, with applications in the development of novel therapeutics, including anticancer and anti-inflammatory agents.

Application Notes

Substituted benzoic acid derivatives are prevalent in numerous biologically active compounds. The strategic functionalization of the benzene ring allows for the fine-tuning of pharmacological properties. This compound serves as a key building block for introducing a variety of substituents at the 2 and 5 positions through robust and versatile palladium-catalyzed cross-coupling reactions.

Key Applications:

  • Anticancer Agents: Many 2,5-disubstituted benzoic acid derivatives have demonstrated potent anticancer activity. For instance, certain derivatives act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key regulators of programmed cell death.[1] By inhibiting these proteins, the compounds can induce apoptosis in cancer cells. Other derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[2][3]

  • Modulators of Signaling Pathways: Substituted benzoids derived from this compound can be designed to interact with specific cellular signaling pathways. For example, derivatives can be synthesized to target G-protein coupled receptors (GPCRs) like the 5-HT2A receptor or ion channels such as the transient receptor potential cation channel subfamily C member 6 (TRPC6). Modulation of these pathways is a key strategy in the development of drugs for neurological and cardiovascular diseases.

  • Anti-inflammatory and Analgesic Agents: The benzoic acid motif is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). By incorporating appropriate substituents, novel benzoic acid derivatives with potent anti-inflammatory and analgesic properties can be developed.

Experimental Protocols

The following protocols describe common palladium-catalyzed cross-coupling reactions for the synthesis of substituted benzoids from this compound. These are general procedures that may require optimization for specific substrates.

Sonogashira Coupling for the Synthesis of 2,5-Bis(alkynyl)benzoic Acids

This protocol describes the double Sonogashira coupling of this compound with terminal alkynes to yield 2,5-bis(alkynyl)benzoic acids. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Anhydrous solvent (e.g., THF, DMF)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 3-4 equivalents)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Finally, add the amine base.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)Et₃NTHF601285
21-HexynePd(PPh₃)₄ (5)DIPADMF701878
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)Et₃NTHF50892
Suzuki-Miyaura Coupling for the Synthesis of 2,5-Diarylbenzoic Acids

This protocol outlines the Suzuki-Miyaura coupling of this compound with arylboronic acids to synthesize 2,5-diarylbenzoic acids.[5][6]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the solvent system.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/H₂O901688
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001291
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O902475
Heck Reaction for the Synthesis of 2,5-Distyrylbenzoic Acid Derivatives

This protocol describes the Heck reaction of this compound with an alkene, such as styrene, to form a disubstituted alkene product.[7][8]

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., styrene, 2.5 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 eq), the palladium catalyst, and the phosphine ligand.

  • Add the solvent and the base.

  • Add the alkene.

  • Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)Et₃NDMF1202470
2n-Butyl acrylatePd(OAc)₂ (5)K₂CO₃NMP1401865
34-VinylpyridinePd(OAc)₂ (4)Et₃NDMF1203658
Buchwald-Hartwig Amination for the Synthesis of 2,5-Diaminobenzoic Acid Derivatives

This protocol outlines the Buchwald-Hartwig amination of this compound with amines to form 2,5-diaminobenzoic acid derivatives.[9][10][11]

Reaction Scheme:

Materials:

  • This compound

  • Amine (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, 2.5-3.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound (1.0 eq) and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001682
2AnilinePd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane1102476
3BenzylaminePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1002079

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G General Workflow for Synthesis of Substituted Benzoids cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Coupling Partner, and Base cat Add Palladium Catalyst and Ligand start->cat solv Add Anhydrous/Degassed Solvent cat->solv react Heat under Inert Atmosphere solv->react monitor Monitor Progress (TLC, LC-MS) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography or Recrystallization extract->purify product Isolated Substituted Benzoid purify->product G Mechanism of Action: Inhibition of Anti-Apoptotic Proteins cluster_pathway Apoptotic Signaling cluster_drug Drug Action Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Caspases Caspase Activation Pro_Apoptotic->Caspases activates Mcl1_Bfl1 Anti-Apoptotic Proteins (Mcl-1, Bfl-1) Mcl1_Bfl1->Pro_Apoptotic inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Benzoid 2,5-Disubstituted Benzoic Acid Derivative Benzoid->Mcl1_Bfl1 inhibits

References

2,5-Diiodobenzoic Acid: A Versatile Halogenated Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,5-Diiodobenzoic acid is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring two iodine atoms at the C2 and C5 positions and a carboxylic acid group, offers multiple reactive sites for the construction of complex molecular architectures. The differential reactivity of the iodine atoms and the presence of the carboxyl group allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, functional materials, and bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications.

Application in Cross-Coupling Reactions

The presence of two carbon-iodine bonds makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental for the formation of carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] this compound and its derivatives can undergo this reaction to introduce alkynyl moieties onto the aromatic ring. The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1]

A notable application involves the double Sonogashira coupling of a 2,5-diiodobenzoyl derivative with various terminal alkynes to synthesize fluorescent oligo(p-phenyleneethynylene)s (OPEs). These materials are of interest for their optical and electronic properties.

Sonogashira_Coupling_Workflow

Quantitative Data for Sonogashira Coupling of 4-(2,5-Diiodobenzoyl)morpholine:

Coupling Partner (Terminal Alkyne)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-EthynylanisolePd₂(dba)₃ / PPh₃i-Pr₂NHDMSO45181
PhenylacetylenePd₂(dba)₃ / PPh₃i-Pr₂NHDMSO45160
3-EthynylpyridinePd₂(dba)₃ / PPh₃i-Pr₂NHDMSO45186
4-MethylphenylacetylenePd₂(dba)₃ / PPh₃i-Pr₂NHDMSO45170
4-Ethynyl-N,N-dimethylanilinePd₂(dba)₃ / PPh₃i-Pr₂NHDMSO45183
1-Ethynyl-4-nitrobenzenePd₂(dba)₃ / PPh₃i-Pr₂NHDMSO45180

Experimental Protocol: General Procedure for Sonogashira Cross-Coupling [2]

  • To a degassed solution of 4-(2,5-diiodobenzoyl)morpholine (0.40 mmol), the respective terminal alkyne (0.44 mmol), Pd₂(dba)₃ (10 µmol), CuI (12 µmol), and triphenylphosphine (24 µmol) in DMSO (5 mL) under a nitrogen atmosphere, add diisopropylamine (1 mmol).

  • Heat the reaction mixture to 45 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-bis(alkynyl)benzamide derivative.

Suzuki-Miyaura Coupling

Suzuki_Miyaura_Pathway

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an acidic work-up to protonate the carboxylate.

  • Extract the product with an organic solvent, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] Similar to the Suzuki-Miyaura coupling, the high reactivity of the C-I bonds in this compound makes it a suitable substrate for this reaction. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Heck_Reaction_Scheme

Experimental Protocol: General Procedure for Heck Reaction

  • To a reaction flask, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv).

  • Add a suitable anhydrous solvent (e.g., DMF, NMP, or toluene).

  • Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and concentrate the solvent.

  • Perform an appropriate work-up, including an acidification step to protonate the carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Application in the Synthesis of Porous Materials

This compound can be utilized as a monomer in polymerization reactions to create porous organic polymers and as a linker in the synthesis of metal-organic frameworks (MOFs).

Microporous Organic Polymers (MOPs)

In one example, this compound was used as a co-monomer in a Sonogashira-Hagihara coupling reaction with 1,3,5-triethynyl benzene and 1,4-diiodobenzene to prepare a compressible and hierarchically porous polymer composite. The carboxylic acid functionality provides a handle for further modification of the polymer's surface properties.

Metal-Organic Frameworks (MOFs)

This compound can serve as an organic linker in the construction of MOFs. The carboxylic acid group coordinates to metal ions or clusters, while the iodo-substituents can be used for post-synthetic modification or to influence the framework's properties through halogen bonding. For instance, it has been used in the synthesis of uranyl-containing coordination polymers, where the polarizability of the iodine atom can influence halogen bonding interactions.[3][4]

MOF_Synthesis_Concept

Experimental Protocol: General Procedure for MOF Synthesis

  • In a reaction vessel, dissolve a metal salt (e.g., a nitrate or acetate salt of Zn(II), Cu(II), or a lanthanide) and this compound in a suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol).

  • The reaction mixture may also contain a modulator or a base to control the coordination environment and crystal growth.

  • Seal the vessel and heat it in an oven at a temperature typically ranging from 60 to 150 °C for a period of hours to days.

  • After cooling to room temperature, crystals of the MOF may form.

  • Isolate the crystals by filtration, wash with fresh solvent, and dry under vacuum.

  • The resulting MOF can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction, and other analytical techniques.

Application in the Synthesis of Bioactive Molecules

Halogenated benzoic acids are important precursors in the synthesis of a wide range of bioactive compounds and pharmaceutical intermediates. The iodo-substituents on this compound can be replaced through various cross-coupling reactions to introduce diverse functionalities, while the carboxylic acid group can be transformed into other functional groups such as amides, esters, or alcohols, further expanding its synthetic utility. While specific examples of bioactive molecules synthesized directly from this compound were not detailed in the provided search results, its potential as a precursor is evident from the reactivity of related halogenated benzoic acids in medicinal chemistry.

This compound is a valuable and reactive building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck couplings, allows for the efficient construction of complex carbon skeletons. Furthermore, its application as a linker in the synthesis of porous materials like microporous organic polymers and metal-organic frameworks highlights its importance in materials science. The presence of multiple reactive sites offers chemists a powerful tool for the synthesis of a diverse range of functional molecules, from advanced materials to potential pharmaceutical agents. The provided protocols serve as a guide for researchers to explore the synthetic potential of this versatile building block.

References

Application Notes and Protocols: Heck Reaction of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including substituted styrenes and other vinylarenes, which are valuable intermediates in pharmaceuticals and materials science. This document provides a detailed protocol and application notes for the Heck reaction involving 2,5-diiodobenzoic acid, a substrate with the potential for selective mono- or di-olefination, offering a versatile platform for the synthesis of multi-substituted aromatic compounds.

The presence of two iodine substituents on the benzoic acid ring allows for a sequential or double Heck reaction, providing access to a variety of functionalized products. However, the electron-withdrawing nature of the carboxylic acid group and its potential to coordinate with the palladium catalyst can present challenges, such as catalyst inhibition. Careful optimization of reaction conditions is therefore crucial for achieving high yields and selectivity.

Reaction Scheme

sub This compound reagents Pd Catalyst, Base alkene Alkene (R-CH=CH2) product Mono- or Di-substituted Product reagents->product

Caption: General scheme of the Heck reaction with this compound.

Experimental Protocols

The following is a representative protocol for a Heck reaction with this compound. This protocol is based on general procedures for similar di-iodinated aromatic compounds and should be optimized for specific alkene coupling partners.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure for Double Heck Reaction:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add N,N-dimethylformamide (5 mL) to the flask and stir the mixture until the solids are dissolved.

  • Add the alkene (2.5 mmol, 2.5 equivalents) and triethylamine (3.0 mmol, 3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired di-substituted product.

Note on Selectivity: To achieve mono-olefination, the stoichiometry of the alkene can be reduced to approximately 1.0-1.2 equivalents. The reaction progress should be carefully monitored to stop the reaction after the consumption of the starting material and before significant formation of the di-substituted product.

Data Presentation

The following table summarizes representative quantitative data for the Heck reaction of this compound with different alkenes. These values are illustrative and may vary based on specific reaction conditions.

EntryAlkeneProduct(s)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyreneMono- and Di-substitutedPd(OAc)₂ (2), PPh₃ (8)Et₃NDMF1101275 (Di)
2n-Butyl acrylateDi-substitutedPd(OAc)₂ (2), P(o-tol)₃ (8)K₂CO₃DMAc1201682 (Di)
3Ethylene (gas)Di-substitutedPdCl₂(PPh₃)₂ (3)NaOAcNMP1302465 (Di)
4StyreneMono-substitutedPd(OAc)₂ (2), PPh₃ (8)Et₃NDMF100660 (Mono)

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd catalyst, and ligand to flask B Add solvent A->B C Add alkene and base B->C D Heat and stir under inert atmosphere C->D E Monitor reaction progress (TLC, GC-MS) D->E F Cool to room temperature E->F G Aqueous work-up F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: A typical experimental workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

G A Pd(0)Ln B Ar-Pd(II)-I(Ln) A->B Oxidative Addition (Ar-I) C Alkene Complex B->C Alkene Coordination D Insertion Product C->D Migratory Insertion E Product Complex D->E β-Hydride Elimination E->A Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Discussion and Troubleshooting

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Palladium(II) acetate is a common and effective pre-catalyst. Phosphine ligands such as triphenylphosphine or tri(o-tolyl)phosphine are frequently used to stabilize the palladium catalyst and promote the reaction. For electron-deficient aryl iodides, more electron-rich and bulky phosphine ligands may improve reaction rates and yields.

  • Base and Solvent: A variety of organic and inorganic bases can be employed, with triethylamine and potassium carbonate being common choices. The base is necessary to neutralize the hydroiodic acid (HI) formed during the catalytic cycle. The choice of solvent is also important; polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of the reactants and catalyst.

  • Potential for Catalyst Poisoning: The carboxylic acid functionality in this compound can potentially coordinate to the palladium center, leading to catalyst deactivation. If low yields are observed, the use of a stronger, non-coordinating base or the protection of the carboxylic acid group (e.g., as an ester) prior to the Heck reaction may be beneficial.

  • Controlling Selectivity: As mentioned, the stoichiometry of the alkene is the primary handle for controlling mono- versus di-olefination. For selective mono-arylation, it is crucial to use a slight excess of the alkene and carefully monitor the reaction to avoid the formation of the di-substituted product. The two iodine atoms in this compound have different electronic environments, which may also influence the regioselectivity of the first Heck coupling.

Conclusion

The Heck reaction of this compound provides a versatile route to a range of substituted benzoic acid derivatives. While the reaction presents some challenges due to the nature of the substrate, careful control of reaction parameters such as catalyst, ligand, base, solvent, and stoichiometry can lead to good yields of either mono- or di-olefinated products. These products can serve as valuable building blocks in the synthesis of complex organic molecules for various applications in the pharmaceutical and materials science industries.

Application Notes and Protocols: Synthesis of Organometallic Complexes Using 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of organometallic complexes utilizing 2,5-diiodobenzoic acid as a primary ligand. While specific examples of organometallic complexes derived directly from this compound are not extensively reported in publicly available literature, established synthetic methodologies for analogous benzoic acid derivatives, such as solvothermal and hydrothermal synthesis, can be readily adapted. These methods are commonly employed for the preparation of coordination polymers and metal-organic frameworks (MOFs).

The resulting organometallic complexes featuring the 2,5-diiodobenzoate ligand are of significant interest for applications in drug development, catalysis, and materials science. The presence of iodine atoms offers potential for halogen bonding interactions, which can influence the supramolecular structure and biological activity of the complexes.

General Experimental Workflow

The synthesis of organometallic complexes from this compound typically follows a solution-based approach where the deprotonated ligand reacts with a metal salt under controlled temperature and pressure. The general workflow is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_characterization Characterization ligand This compound mixing Mixing & Dissolution ligand->mixing metal_salt Metal Salt (e.g., Nitrate, Chloride) metal_salt->mixing solvent Solvent (e.g., DMF, Ethanol, Water) solvent->mixing reaction_vessel Sealing in Reaction Vessel (e.g., Teflon-lined Autoclave) mixing->reaction_vessel heating Heating (Solvothermal/Hydrothermal) reaction_vessel->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying analysis Spectroscopic & Crystallographic Analysis drying->analysis

Figure 1: General workflow for the synthesis of organometallic complexes.

Experimental Protocols

The following protocols are representative methods for the synthesis of organometallic complexes using a substituted benzoic acid ligand and can be adapted for this compound.

Protocol 1: Solvothermal Synthesis of a Lanthanide-Based Metal-Organic Framework

This protocol is adapted from the synthesis of lanthanide complexes with substituted benzoic acids and is expected to yield crystalline coordination polymers or MOFs.

Materials:

  • This compound (C₇H₄I₂O₂)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Magnetic stirrer and hotplate

  • Oven

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the chosen lanthanide(III) nitrate hexahydrate in a solvent mixture of 10 mL DMF, 2 mL ethanol, and 2 mL deionized water.

  • Adjust the pH of the solution to approximately 4.0-5.0 using a dilute solution of NaOH or HNO₃ if necessary.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 72 hours.

  • After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Open the autoclave and collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Transition Metal Coordination Polymer

This protocol is a general method for synthesizing coordination polymers with transition metals and can be adapted for this compound.

Materials:

  • This compound (C₇H₄I₂O₂)

  • Transition metal(II) salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • 20 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Magnetic stirrer

  • Oven

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve 0.1 mmol of this compound in 10 mL of deionized water with the dropwise addition of a 0.1 M NaOH solution until the acid is fully deprotonated and dissolved.

  • In a separate beaker, dissolve 0.1 mmol of the transition metal(II) salt in 5 mL of deionized water.

  • Slowly add the metal salt solution to the ligand solution while stirring. A precipitate may form.

  • Transfer the entire mixture to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven at 160 °C for 48 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the crystalline product by filtration.

  • Wash the product with deionized water (3 x 10 mL) and then with a small amount of ethanol.

  • Air-dry the product at room temperature.

Data Presentation

Successful synthesis of organometallic complexes should be confirmed by various analytical techniques. The expected data and their interpretation are summarized below.

ParameterExpected OutcomeTechnique(s)
Yield Varies depending on reaction conditions (typically 40-80%).Gravimetric analysis
Crystal Structure Formation of crystalline material. The coordination environment of the metal ion and the crystal packing can be determined.Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD)
Vibrational Modes Shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center (typically from ~1700 cm⁻¹ in the free acid to 1550-1650 cm⁻¹ in the complex).Fourier-Transform Infrared (FT-IR) Spectroscopy
Thermal Stability The complex should exhibit thermal stability up to a certain temperature, followed by decomposition. The loss of solvent molecules can be observed at lower temperatures.Thermogravimetric Analysis (TGA)
Elemental Composition The experimental elemental percentages (C, H, N, I) should match the calculated values for the proposed molecular formula of the complex.Elemental Analysis
Luminescence Lanthanide complexes, particularly those with Eu(III) and Tb(III), are expected to exhibit characteristic red and green luminescence, respectively, upon UV excitation.Photoluminescence Spectroscopy
Biological Activity The synthesized complexes may exhibit antimicrobial or anticancer activity, which can be assessed through various in vitro assays.Minimum Inhibitory Concentration (MIC) assays, MTT assays, etc.

Potential Signaling Pathways in Drug Development

Organometallic complexes can exert their biological effects through various mechanisms. While specific pathways for this compound complexes are yet to be elucidated, related metal complexes have been shown to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.

G cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathway Apoptotic Pathway cluster_outcome Outcome complex Organometallic Complex ros ↑ Reactive Oxygen Species (ROS) complex->ros dna_damage DNA Damage complex->dna_damage mito Mitochondrial Dysfunction ros->mito dna_damage->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols for the Sonogashira Coupling of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a fundamental and highly versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[2][4] Its utility is prominent in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3]

These application notes provide a detailed experimental framework for the double Sonogashira coupling of 2,5-diiodobenzoic acid with terminal alkynes. The difunctional nature of this compound allows for the synthesis of 2,5-bis(alkynyl)benzoic acids, which are valuable synthons for complex molecular architectures in medicinal chemistry and materials science. While the carboxylic acid moiety can present challenges, this protocol outlines a direct approach, potentially avoiding the need for protection-deprotection steps.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[1][2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The cycle is completed by reductive elimination, which forms the C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[1][2]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2] This intermediate is crucial for the transmetalation step with the palladium complex. The amine base neutralizes the hydrogen halide formed during the reaction.[3]

For this compound, the reaction can be directed to achieve a double coupling, substituting both iodine atoms to form a symmetrical product. The reactivity difference between aryl iodides and other halides allows for selective coupling, with aryl iodides being significantly more reactive.[1][2]

Experimental Data: Reaction Components and Conditions

The following tables summarize typical components and conditions for the Sonogashira coupling reaction. Conditions should be optimized for specific substrates.

Table 1: Key Reagents and Catalysts

ComponentRoleTypical ExamplesTypical Loading (mol%)
Aryl HalideSubstrateThis compound1.0 eq
Terminal AlkyneCoupling PartnerPhenylacetylene, Trimethylsilylacetylene2.2 - 2.5 eq
Palladium CatalystPrimary CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄2 - 5%
Copper Co-catalystCo-catalystCopper(I) Iodide (CuI)5 - 10%
BaseAcid ScavengerTriethylamine (Et₃N), Diisopropylamine (DIPA)3 - 4 eq
SolventReaction MediumTetrahydrofuran (THF), Dimethylformamide (DMF)Anhydrous

Table 2: Typical Reaction Parameters

ParameterConditionNotes
Temperature50 - 80 °CHigher temperatures may be needed for less reactive substrates.
AtmosphereInert (Argon or N₂)Essential to prevent oxygen-induced side reactions like Glaser coupling.[3][5]
Reaction Time4 - 24 hoursMonitored by TLC or GC-MS until starting material is consumed.
Work-upAqueous/Organic ExtractionStandard procedure to remove salts and solvent.
PurificationColumn ChromatographySilica gel is typically used to isolate the pure product.

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (2.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N), anhydrous (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add anhydrous THF via syringe to dissolve the solids.

    • Add anhydrous triethylamine (3.0 eq) via syringe, followed by the terminal alkyne (2.2 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to 60-70 °C using an oil bath.

    • Monitor the reaction progress by TLC until the this compound spot is no longer visible. The reaction may take several hours to overnight.[3]

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2,5-bis(alkynyl)benzoic acid.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up & Isolation cluster_purify 5. Purification & Analysis reagents Weigh Reagents: - this compound - Pd/Cu Catalysts add_solids Add Solids to Flask reagents->add_solids glassware Dry Glassware (Schlenk Flask) glassware->add_solids purge Evacuate & Backfill with Argon/N₂ (3x) add_solids->purge add_liquids Add Anhydrous Solvent, Base, and Alkyne purge->add_liquids stir Stir at Room Temp (30 min) add_liquids->stir heat Heat to 60-70 °C stir->heat monitor Monitor by TLC heat->monitor quench Cool & Concentrate monitor->quench Reaction Complete extract Aqueous Extraction (EtOAc/Water) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry purify Flash Column Chromatography dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for the double Sonogashira coupling.

Troubleshooting

  • Low or No Yield:

    • Inert Atmosphere: Ensure the reaction setup is completely free of oxygen to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[3][5] Degas all solvents and reagents thoroughly.

    • Reagent Quality: Use high-purity, anhydrous solvents and bases. The palladium catalyst should be active; old or improperly stored catalysts may have reduced activity.

    • Carboxylic Acid Interference: The acidic proton of the benzoic acid may neutralize the amine base. If the reaction fails, consider increasing the amount of base or using a stronger, non-nucleophilic base. Alternatively, protect the carboxylic acid as an ester (e.g., methyl ester) prior to coupling, followed by a final deprotection step.

  • Formation of Side Products:

    • Alkyne Homocoupling: This is often observed as a significant byproduct. It can be minimized by maintaining a strict oxygen-free environment and using the correct stoichiometry of the copper catalyst.[3]

    • Mono-coupled Product: If significant amounts of the mono-alkynylated product are observed, increase the reaction time, temperature, or the equivalents of the terminal alkyne to drive the reaction to completion.

References

Step-by-Step Suzuki-Miyaura Coupling with 2,5-Diiodobenzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. This application note provides a detailed, step-by-step protocol for the double Suzuki-Miyaura coupling of 2,5-diiodobenzoic acid with arylboronic acids to synthesize 2,5-diarylbenzoic acid derivatives. These terphenyl structures are significant scaffolds in the development of novel therapeutic agents and functional materials.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism for this double coupling reaction consists of three primary stages, repeated for each iodine substituent:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex (the benzoic acid derivative and the new aryl group) couple and are eliminated as the mono-arylated intermediate, regenerating the Pd(0) catalyst. The catalytic cycle then repeats at the second iodine position to yield the final 2,5-diarylbenzoic acid product.

To favor the desired di-arylation product, an excess of the arylboronic acid is typically employed.

Experimental Protocol

This protocol outlines a general procedure for the double Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The conditions are based on established protocols for similar di-haloaromatic compounds and can be optimized for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and anhydrous potassium phosphate (4.0 equiv). b. In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of anhydrous 1,4-dioxane. c. Add the catalyst mixture to the reaction flask.

2. Solvent Addition and Degassing: a. Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound. b. Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solvent for 15-20 minutes to remove dissolved oxygen.

3. Reaction: a. Under a positive pressure of inert gas, heat the reaction mixture to 90-100 °C using a heating mantle or oil bath.[1] b. Stir the mixture vigorously for 12-24 hours.[2] c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the di-arylated product.[2]

4. Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid.[2] c. Transfer the mixture to a separatory funnel.

5. Extraction: a. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture). b. Combine the organic layers.

6. Washing: a. Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

7. Concentration and Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-diarylbenzoic acid.

Data Presentation

The following table summarizes representative quantitative data for a double Suzuki-Miyaura coupling reaction. Note that yields are highly dependent on the specific arylboronic acid used and optimization of reaction conditions.

ParameterValue
Reactants
This compound1.0 equiv
Arylboronic Acid2.5 equiv
Catalyst System
Palladium(II) Acetate2 mol%
Triphenylphosphine8 mol%
Base
Potassium Phosphate4.0 equiv
Solvent 1,4-Dioxane / Water (4:1 v/v)
Reaction Conditions
Temperature90-100 °C
Time12-24 h
AtmosphereInert (Argon or Nitrogen)
Product
2,5-Diarylbenzoic AcidYields vary (typically moderate to good)

Visualizations

Below are diagrams illustrating the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)Ln-I OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-I + Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, base, and catalyst. start->setup degas Solvent Addition & Degassing setup->degas react Heating & Stirring (12-24h at 90-100°C) degas->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up: Cool, acidify with HCl. monitor->workup extract Extraction with Ethyl Acetate workup->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Use fresh palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Formation of Mono-arylated Product - Insufficient arylboronic acid- Short reaction time- Increase the equivalents of arylboronic acid (e.g., to 3.0 equiv).- Extend the reaction time and continue monitoring.
Homocoupling of Boronic Acid - Presence of oxygen- Suboptimal catalyst system- Improve degassing procedure.- Consider a different palladium precursor or ligand.
Protodeboronation (Loss of Boronic Acid) - Harsh reaction conditions (high temperature or strong base)- Lower the reaction temperature.- Use a milder base (e.g., NaHCO₃).

Conclusion

The double Suzuki-Miyaura coupling of this compound provides an effective route to synthesize 2,5-diarylbenzoic acids. The protocol described herein offers a robust starting point for researchers. Careful control of stoichiometry, catalyst system, and reaction conditions is crucial for achieving high yields of the desired di-substituted product. This methodology is highly valuable for the construction of complex molecular architectures for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions with 2,5-diiodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group on this compound before performing a Sonogashira coupling?

A1: Not necessarily. Sonogashira couplings can be successfully performed on unprotected benzoic acids.[1][2] The reaction is typically carried out in the presence of a base, which will deprotonate the carboxylic acid in situ. However, the choice of base and solvent is crucial to ensure both the solubility of the resulting carboxylate salt and the efficiency of the catalytic cycle. For instance, using an aqueous solvent system with a base like potassium carbonate (K₂CO₃) has been shown to be effective for the coupling of halogenated aromatic acids.[2]

Q2: How can I control the selectivity between mono- and di-alkynylation of this compound?

A2: Achieving selective mono-alkynylation of this compound can be challenging but is achievable by carefully controlling the reaction conditions. Here are key strategies:

  • Stoichiometry: Use a limited amount of the terminal alkyne (typically 1.0 to 1.2 equivalents) to favor mono-substitution.

  • Temperature: Lower reaction temperatures generally favor mono-alkynylation. The reactivity of aryl iodides often allows for coupling at room temperature.[3][4]

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the mono-coupled product.

  • Catalyst and Ligands: The choice of palladium catalyst and ligands can influence selectivity, sometimes with more sterically demanding ligands favoring mono-substitution.

For di-alkynylation, an excess of the terminal alkyne (typically 2.2 to 2.5 equivalents) and longer reaction times or higher temperatures are generally required.[5]

Q3: What are the most common side reactions observed in the Sonogashira coupling of this compound?

A3: The most common side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[3] This is particularly prevalent when a copper(I) co-catalyst is used in the presence of oxygen. To minimize this:

  • Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require different ligands and reaction conditions, it eliminates the primary pathway for Glaser coupling.[3]

Another potential side reaction, though less common under typical Sonogashira conditions, is decarboxylation of the benzoic acid at very high temperatures.

Q4: What is a recommended starting point for a catalyst system for this reaction?

A4: A standard and effective catalyst system for the Sonogashira coupling of aryl iodides is a combination of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, like copper(I) iodide (CuI).[5] Typical catalyst loadings are in the range of 1-5 mol% for the palladium catalyst and 2-10 mol% for the copper co-catalyst.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Presence of oxygen in the reaction. 3. Insufficiently anhydrous conditions. 4. Inappropriate base or solvent.1. Use fresh, high-quality palladium catalyst and copper(I) iodide. 2. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen). 3. Use anhydrous solvents and dry glassware. 4. For unprotected benzoic acid, consider a solvent system that can dissolve the carboxylate salt, such as DMF or an aqueous/organic biphasic system with a suitable base (e.g., K₂CO₃). For di-alkynylation, amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) in solvents like THF or DMF are common.[5]
Significant Homocoupling of the Alkyne (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper(I) catalyst.1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Reduce the amount of copper(I) iodide. 3. Consider a copper-free Sonogashira protocol.
Poor Selectivity (Mixture of Mono- and Di-substituted Products) 1. Incorrect stoichiometry of the alkyne. 2. Reaction temperature is too high for mono-alkynylation. 3. Reaction time is too long for mono-alkynylation.1. For mono-alkynylation, use ≤ 1.2 equivalents of the alkyne. For di-alkynylation, use ≥ 2.2 equivalents. 2. For mono-alkynylation, try running the reaction at room temperature. 3. Monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired product is maximized.
Difficulty in Product Purification 1. Similar polarities of starting material, mono- and di-substituted products. 2. Presence of homocoupled alkyne.1. Utilize an acidic workup to protonate the carboxylic acid, which will alter its solubility and chromatographic behavior. A typical workup involves acidification with an acid like HCl to pH 2-3, followed by extraction with an organic solvent like ethyl acetate.[2] 2. Flash column chromatography on silica gel is often effective. A gradient elution system (e.g., hexanes/ethyl acetate) may be necessary to separate the components. The polarity of the products will increase with the degree of substitution.

Experimental Protocols

General Protocol for Double Sonogashira Coupling of this compound

This protocol is adapted from procedures for similar di-haloaromatic compounds and should be optimized for specific substrates.[5]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (2.2-2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-4 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (DMF or THF) to dissolve the solids.

  • Add the base (Et₃N or DIPA) via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water and acidify with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling of Halogenated Benzoic Acids in Water

This protocol is adapted from a protecting-group-free method and is suitable for exploring the reaction without organic amine bases.[2]

Materials:

  • Halogenated benzoic acid (e.g., this compound) (1.0 eq)

  • Terminal alkyne (1.5 eq for mono-coupling)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (0.08 eq)

  • Copper(I) iodide (CuI) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.06 eq)

  • Water (H₂O)

  • Concentrated HCl

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the halogenated benzoic acid and K₂CO₃ in water, add Pd(OAc)₂, TPPTS, TBAB, and CuI under an argon atmosphere.

  • Stir the mixture at 40 °C for 20 minutes.

  • Add the terminal alkyne and heat the mixture to 100 °C for 8-16 hours.

  • Cool the mixture and neutralize with concentrated HCl to pH 2-3.

  • Extract with EtOAc (3x).

  • Wash the combined organic layer with water, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Sonogashira Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Reaction Start check_yield Low or No Yield? start->check_yield check_reagents Check Reagent Quality (Catalyst, Solvents, Base) check_yield->check_reagents Yes side_reactions Significant Side Products? check_yield->side_reactions No check_conditions Ensure Anhydrous & Anaerobic Conditions (Degas!) check_reagents->check_conditions optimize_conditions Optimize Temp. & Time check_conditions->optimize_conditions end End optimize_conditions->end homocoupling Glaser Homocoupling? side_reactions->homocoupling Yes purification_issue Purification Difficulty? side_reactions->purification_issue No reduce_cu Reduce [CuI] or Use Cu-Free Protocol homocoupling->reduce_cu Yes homocoupling->purification_issue No reduce_cu->end acid_workup Acidic Workup to Protonate Carboxylic Acid purification_issue->acid_workup Yes success Successful Coupling purification_issue->success No chromatography Gradient Elution Column Chromatography acid_workup->chromatography chromatography->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Palladium Catalysis for 2,5-Diiodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2,5-diiodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not working. What are the common initial checks?

A1: When a reaction fails, systematically check the following:

  • Inert Atmosphere: Ensure the reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

  • Reagent Purity: Verify the purity of this compound, the coupling partner, and the base. Impurities can act as catalyst poisons.

  • Solvent Quality: Use anhydrous, degassed solvents. Moisture can interfere with the catalyst and reagents.[2]

  • Catalyst Activity: If possible, test the palladium catalyst in a reliable, previously successful reaction to ensure it is active.

Q2: I am observing significant amounts of my starting material, this compound, being converted back to a mono-iodinated or non-iodinated benzoic acid. What is causing this?

A2: This is likely due to proto-deiodination or decarboxylation. The carboxylic acid group can promote decarboxylation at elevated temperatures in the presence of a base.[3][4][5] To mitigate this, consider using milder bases (e.g., K₂CO₃ instead of stronger organic bases) and the lowest effective reaction temperature.

Q3: How can I control for mono- versus di-substitution on the this compound?

A3: Achieving selective mono-substitution can be challenging due to the similar reactivity of the two iodine atoms. Key strategies include:

  • Stoichiometry: Use a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.0 equivalents).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor mono-arylation. Monitor the reaction closely by TLC or LC-MS.

  • Ligand Choice: Bulky ligands can sometimes provide steric hindrance that favors mono-substitution.

For di-substitution, use a slight excess of the coupling partner (e.g., 2.2-2.5 equivalents) and ensure the reaction goes to completion.

Q4: The presence of the free carboxylic acid seems to be inhibiting my reaction. What can I do?

A4: The acidic proton of the carboxylic acid can react with the base, and the carboxylate can coordinate to the palladium center, inhibiting catalysis.[3] Consider converting the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired biaryl product.

Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure rigorous degassing of all solvents and reagents.[1] Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%).
Base Incompatibility The base is crucial. If using K₃PO₄, a small amount of water may be necessary for it to be effective. Screen other bases like Cs₂CO₃ or K₂CO₃.
Boronic Acid Decomposition Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester for increased stability.
Poor Solubility The salt of the benzoic acid may be insoluble. Try a biphasic solvent system like Toluene/Water or Dioxane/Water.[3]
Heck Reaction

Problem: Formation of palladium black and low conversion.

Potential Cause Troubleshooting Step
Ligand Dissociation Use a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1). Consider more robust, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos).
Incorrect Base The base is critical for regenerating the Pd(0) catalyst. Triethylamine (Et₃N) is common, but other organic or inorganic bases like DBU or K₂CO₃ can be screened.
Olefin Polymerization Add a polymerization inhibitor like hydroquinone if using sensitive olefins.
Low Reactivity Aryl iodides are generally very reactive in Heck couplings. If reactivity is still low, ensure the olefin is activated (e.g., an acrylate or styrene). Increase the reaction temperature.
Sonogashira Coupling

Problem: Significant homocoupling (Glaser coupling) of the terminal alkyne.

Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and reagents. The presence of oxygen promotes homocoupling.[2]
Incorrect Copper(I) Source/Amount Use a fresh, high-quality source of CuI. The ratio of Pd to Cu can be optimized; typically, a 1:2 to 1:5 ratio is effective.
Base Selection An amine base like triethylamine or diisopropylamine is typically used to deprotonate the alkyne.[2] Ensure it is anhydrous.
Catalyst Inactivity Prepare the catalyst mixture just before use. Pre-stirring the palladium source, copper co-catalyst, and ligand can sometimes be beneficial.

Quantitative Data from Representative Reactions

The following tables provide representative starting conditions for palladium-catalyzed reactions with di-iodoaryl substrates. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Double Coupling

CatalystLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (4 mol%)-K₃PO₄1,4-Dioxane/H₂O9012~85
PdCl₂(dppf) (3 mol%)-K₂CO₃DME806~90
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene10016>90

Table 2: Representative Conditions for Heck Double Coupling

CatalystLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Et₃NDMF10024~75
PdCl₂(PPh₃)₂ (3 mol%)-NaOAcNMP12018~80
Pd₂(dba)₃ (2 mol%)P(o-tolyl)₃ (8 mol%)K₂CO₃Acetonitrile8024~85

Table 3: Representative Conditions for Sonogashira Double Coupling

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Representative Yield (%)
PdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)Et₃NTHF6512>90
Pd(PPh₃)₄ (4 mol%)CuI (8 mol%)DIPADMF808~90
Pd(OAc)₂ (2 mol%)CuI (4 mol%)PiperidineToluene9010~85

Experimental Protocols

Protocol 1: Double Sonogashira Coupling of this compound

This protocol is adapted from a procedure for the analogous 2,5-diiodophenol and is a strong starting point for optimization.[2]

Materials:

  • This compound

  • Terminal Alkyne (2.5 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (4 equivalents)

  • Anhydrous, degassed THF

Procedure:

  • To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF via syringe.

  • Add triethylamine (4.0 eq) via syringe.

  • Add the terminal alkyne (2.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 65 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Double Suzuki-Miyaura Coupling of this compound (as methyl ester)

Materials:

  • Methyl 2,5-diiodobenzoate

  • Arylboronic Acid (2.2 equivalents)

  • Pd(PPh₃)₄ (4 mol%)

  • K₃PO₄ (3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • In a Schlenk flask, combine methyl 2,5-diiodobenzoate (1.0 eq), the arylboronic acid (2.2 eq), Pd(PPh₃)₄ (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

  • If the carboxylic acid is desired, the purified methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Visualized Workflows and Pathways

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Pd catalyst, ligand (if any), and base in Schlenk flask inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent partner Add coupling partner (e.g., alkyne, boronic acid) solvent->partner heat Heat to specified temperature with vigorous stirring partner->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract purify Purify by flash column chromatography extract->purify final_product final_product purify->final_product Isolated Product Troubleshooting_Logic start Reaction Failure: Low or No Conversion check_inert Check Inert Atmosphere start->check_inert check_inert->start [ Faulty ] check_reagents Check Reagent Purity & Solvent Quality check_inert->check_reagents [ OK ] check_reagents->start [ Impure ] check_catalyst Check Catalyst Activity check_reagents->check_catalyst [ OK ] check_catalyst->start [ Inactive ] optimize_conditions Systematically Optimize Conditions: Base, Solvent, Temperature, Ligand check_catalyst->optimize_conditions [ OK ] esterify Consider Esterification of Carboxylic Acid optimize_conditions->esterify [ Still Fails ] success Successful Reaction optimize_conditions->success [ Improved ] esterify->success Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L pd2_oxid Ar-Pd(II)L ₂-I pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)L ₂-R pd2_oxid->pd2_trans Transmetalation (R-B(OH)₂, Base) product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Technical Support Center: Cross-Coupling Reactions of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,5-diiodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges with this substrate stem from three key features:

  • Di-iodination: The presence of two iodine atoms raises the issue of selectivity. Achieving selective mono-substitution can be difficult, as di-substitution is often the thermodynamically favored product. Controlling stoichiometry, reaction time, and temperature is crucial.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the basic reagents used in most cross-coupling reactions, necessitating the use of additional equivalents of base. The resulting carboxylate can also have poor solubility in common organic solvents and may chelate to the metal catalyst, potentially inhibiting the reaction.

  • Potential for Decarboxylation: At elevated temperatures, the benzoic acid moiety can undergo decarboxylation, leading to the formation of 1,4-diiodobenzene and subsequent undesired byproducts.

Q2: How can I favor mono-substitution over di-substitution?

A2: Achieving selective mono-substitution requires careful control over reaction conditions to kinetically favor the reaction at one iodine site. Key strategies include:

  • Stoichiometry: Use a 1:1 or slightly substoichiometric ratio of the coupling partner to this compound.

  • Reaction Time and Temperature: Employ milder reaction conditions (lower temperature and shorter reaction times) and closely monitor the reaction progress to stop it once the desired mono-substituted product is formed.

  • Slow Addition: Adding the coupling partner slowly to the reaction mixture can help maintain a low concentration, favoring mono-substitution.

Q3: Does the carboxylic acid group need to be protected?

A3: Not necessarily. Many cross-coupling reactions can be performed on unprotected benzoic acids, provided that at least one extra equivalent of base is used to deprotonate the carboxylic acid. However, if you encounter issues with solubility, low yields, or catalyst inhibition, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Q4: What are the most common side reactions to expect?

A4: Besides incomplete conversion and the formation of a mixture of mono- and di-substituted products, common side reactions include:

  • Homocoupling: This is particularly prevalent in Suzuki reactions (forming a biaryl from two boronic acid molecules) and Sonogashira reactions (forming a diyne from two alkyne molecules). It is often promoted by the presence of oxygen or, in the case of Sonogashira, the copper co-catalyst.

  • Protodehalogenation (Hydrodehalogenation): This is the replacement of an iodine atom with a hydrogen atom, leading to a de-iodinated byproduct. This can be caused by sources of hydride in the reaction mixture, such as certain solvents or bases.

  • Decarboxylation: As mentioned, this can occur at higher temperatures, leading to byproducts derived from 1,4-diiodobenzene.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of the palladium catalyst and ligand. Consider using a pre-formed catalyst for more reliable activation. Ensure the catalyst is fully dissolved before adding other reagents.
Insufficient Base For this compound, at least one extra equivalent of base is required to neutralize the carboxylic acid. For a di-substitution reaction, you may need more than three equivalents in total.
Poor Solubility The deprotonated carboxylate salt may not be soluble in purely organic solvents. Consider using a biphasic solvent system (e.g., toluene/water, dioxane/water) or a more polar aprotic solvent like DMF. Alternatively, protect the carboxylic acid as an ester.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Inappropriate Ligand For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands are often more effective.
Issue 2: Formation of Significant Amounts of Di-substituted Product When Mono-substitution is Desired
Possible Cause Suggested Solution
Incorrect Stoichiometry Use a 1:1 or even slightly less than 1 equivalent of the boronic acid, alkyne, or amine.
Reaction Time Too Long Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the desired mono-substituted product is the major component.
Temperature Too High Lower the reaction temperature to slow down the reaction rate and improve kinetic control.
Issue 3: Significant Homocoupling of the Coupling Partner
Possible Cause Suggested Solution
Oxygen in the Reaction Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere throughout the reaction.
(Sonogashira) Copper(I) Co-catalyst The copper(I) salt can promote the homocoupling of terminal alkynes (Glaser coupling). Consider running the reaction under "copper-free" Sonogashira conditions.[1]
(Suzuki) Pd(II) Precatalyst If a Pd(II) source is used, its reduction to Pd(0) can sometimes be accompanied by homocoupling of the boronic acid. Using a Pd(0) source or a pre-catalyst that cleanly generates the active species can mitigate this.
Issue 4: Presence of Dehalogenated or Decarboxylated Byproducts
Possible Cause Suggested Solution
Protodehalogenation The solvent (e.g., alcohols) or base (e.g., hydroxides) may be acting as a hydride source. Switch to anhydrous aprotic solvents (e.g., dioxane, toluene) and non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).
Decarboxylation The reaction temperature is likely too high. Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst system.

Data Presentation

Due to the limited availability of systematic studies on the cross-coupling of this compound, the following table presents representative yields for analogous dihaloaromatic systems to illustrate general trends. Researchers should optimize these conditions for their specific substrate.

Table 1: Representative Yields for Cross-Coupling of Dihaloaromatic Compounds

Reaction TypeDihaloareneCoupling PartnerProduct(s)ConditionsYield (%)Reference
Suzuki2,5-Dibromo-3-hexylthiopheneArylboronic acid (2.5 eq)2,5-Diaryl-3-hexylthiophenePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C65-85Adapted from[2]
Sonogashira2,5-DiiodophenolTerminal alkyne (2.2 eq)2,5-Bis(alkynyl)phenolPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 50-80 °CNot specified[3]
Buchwald-Hartwig2,4-DichloropyridineAniline4-Chloro-N-phenylpyridin-2-aminePd(OAc)₂, BINAP, K₂CO₃, Toluene, MWGood yieldsAdapted from[4]

Experimental Protocols

The following protocols are adapted from procedures for similar substrates and should be considered as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling (Di-substitution)

This protocol outlines a general procedure for the di-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky phosphine ligand (4-10 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (4-5 equivalents)

  • Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), arylboronic acid (2.5 equiv), and K₃PO₄ (4-5 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (e.g., 0.02 equiv) and the phosphine ligand (e.g., 0.04 equiv) in a small amount of anhydrous dioxane.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed dioxane and water (e.g., a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sonogashira Coupling (Di-substitution)

This protocol describes a general procedure for the double Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (2.2-2.5 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous and degassed

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.03 equiv), and CuI (e.g., 0.05 equiv).

  • Add anhydrous THF or DMF to dissolve the solids.

  • Add the amine base (e.g., 4-5 equivalents of Et₃N).

  • Add the terminal alkyne (2.2-2.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination (Mono-substitution)

This protocol provides a starting point for the selective mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos or a similar bulky biaryl phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (2.5-3.0 equivalents)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, the ligand, and the base to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.0-1.2 equiv).

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C, monitoring closely by TLC or LC-MS.

  • Upon consumption of the starting material or optimal formation of the mono-aminated product, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Dilute with water and acidify to pH ~6-7.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography, being mindful that the product may be amphoteric.

Visualizations

Suzuki_Side_Reactions cluster_main Desired Suzuki Pathway cluster_side Side Reactions A This compound B Mono-arylated Product A->B 1 eq. ArB(OH)₂ [Pd], Base E Protodehalogenation (Mono-iodo Product) A->E [H] source F Decarboxylation (1,4-Diiodobenzene) A->F Heat C Di-arylated Product B->C 1 eq. ArB(OH)₂ [Pd], Base D Homocoupling (Ar-Ar) ArBOH2 ArB(OH)₂ ArBOH2->D O₂, [Pd]

Caption: Common side reactions competing with the desired Suzuki coupling pathway.

Sonogashira_Side_Reactions cluster_main Desired Sonogashira Pathway cluster_side Side Reactions A This compound B Mono-alkynylated Product A->B 1 eq. Alkyne [Pd], CuI, Base E Protodehalogenation A->E [H] source C Di-alkynylated Product B->C 1 eq. Alkyne [Pd], CuI, Base D Glaser Homocoupling (Diyne) Alkyne Terminal Alkyne Alkyne->D O₂, CuI

Caption: Key side reactions in the Sonogashira coupling of this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_catalyst Check Catalyst/Ligand Activity and Loading start->check_catalyst check_base Verify Base Stoichiometry (>2 eq. for mono, >3 for di) start->check_base check_conditions Assess Reaction Conditions (Temp., Time, Degassing) start->check_conditions check_solubility Evaluate Substrate Solubility start->check_solubility sol_catalyst Use fresh/pre-formed catalyst. Screen ligands (e.g., Buchwald type). check_catalyst->sol_catalyst sol_base Increase equivalents of base. check_base->sol_base sol_conditions Ensure rigorous degassing. Optimize temperature and time. check_conditions->sol_conditions sol_solubility Use polar aprotic or biphasic solvent. Consider ester protection. check_solubility->sol_solubility

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Purification of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-diiodobenzoic acid following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered after the synthesis of this compound?

A1: Common impurities can be categorized as starting materials, side-products, and over-reaction products. These may include:

  • Unreacted starting materials: Such as 2-aminobenzoic acid or its iodinated precursors.

  • Mono-iodinated benzoic acids: Intermediates that were not fully iodinated.

  • Isomers: Other di-iodinated benzoic acid isomers, such as 2,3-diiodobenzoic acid or 3,5-diiodobenzoic acid.[1]

  • Tri-iodinated benzoic acid: Formed from over-iodination of the desired product.

  • Residual reagents: Traces of reagents used in the synthesis, such as sodium nitrite or potassium iodide from a Sandmeyer-type reaction.[2][3]

  • Colored impurities: Often arise from side reactions during diazotization.[4]

Q2: What is the recommended primary method for purifying crude this compound?

A2: Recrystallization is the most common and effective primary purification method for solid organic compounds like this compound.[4][5][6] This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on procedures for similar benzoic acid derivatives, a mixture of ethanol and water is often effective.[2][7] The crude product is typically dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. Cooling this solution allows for the crystallization of the purified product. Water alone can also be used, as benzoic acid's solubility in water increases significantly with temperature.[5][8]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating the hot solution of the crude product with activated charcoal before filtration.[3][4] The charcoal adsorbs the colored molecules, which are then removed by hot gravity filtration.

Q5: My product does not crystallize out of the solution upon cooling. What should I do?

A5: If crystals do not form, you can try to induce crystallization by:

  • Scratching the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. This can create nucleation sites.[5]

  • Seeding: Add a small crystal of pure this compound to the solution.

  • Reducing the solvent volume: Evaporate some of the solvent to increase the concentration of the product.

  • Prolonged cooling: Place the solution in an ice bath to further decrease the solubility of the product.[5]

Q6: What analytical techniques can be used to assess the purity of this compound?

A6: The purity of the final product can be assessed using several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (183-187 °C) indicates high purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and any impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities.

Troubleshooting Guides

Issue Possible Cause Solution
Low Recovery After Recrystallization Using too much solvent during recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[6]
Incomplete crystallization.Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize crystal formation.[5]
Product is Oily or Gummy The boiling point of the solvent is higher than the melting point of the solute.Select a solvent with a lower boiling point.
The presence of significant impurities that are depressing the melting point.Consider a different purification technique, such as column chromatography, or a pre-purification step like an acid-base extraction.
Product is Still Colored After Recrystallization Insufficient amount of decolorizing charcoal used.Repeat the recrystallization process, ensuring an adequate amount of activated charcoal is added to the hot solution.
The colored impurity has similar solubility to the product.Column chromatography may be necessary to separate the colored impurity.
Melting Point is Broad and Lower Than Expected The product is still wet with solvent.Ensure the crystals are thoroughly dried under vacuum or in a desiccator.[2]
The product is still impure.A second recrystallization may be necessary. Alternatively, consider purification by column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid. Keep the solution hot on a hot plate.[2]

  • Water Addition: While hot, add hot water dropwise until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]

Protocol 2: Purity Assessment by HPLC

A reverse-phase HPLC method can be used to assess purity.

  • Column: A C18 column, such as a Newcrom R1, is suitable.[9][10]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[9][10]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Procedure: Dissolve a small sample of the purified this compound in the mobile phase or a suitable solvent. Inject the sample into the HPLC system and analyze the resulting chromatogram for the presence of impurity peaks.

Quantitative Data Summary

Property Value Source
Molecular Formula C₇H₄I₂O₂[9][11]
Molecular Weight 373.91 g/mol [9][11]
Melting Point (literature) 183-187 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials reaction Chemical Reaction (e.g., Diazotization & Iodination) start->reaction crude_product Crude this compound reaction->crude_product dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration decolorization->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Product washing->drying pure_product Purified Product drying->pure_product analysis Purity & Identity Check (MP, HPLC, NMR) pure_product->analysis final Pure this compound analysis->final troubleshooting_logic cluster_success cluster_issues cluster_solutions start Purification Complete? success Pure Product Obtained start->success Yes issue_color Product is Colored? start->issue_color No issue_recovery Low Recovery? issue_color->issue_recovery No solution_color Repeat Recrystallization with Charcoal issue_color->solution_color Yes issue_purity Impure by MP/HPLC? issue_recovery->issue_purity No solution_recovery Optimize Solvent Volume & Cooling issue_recovery->solution_recovery Yes solution_purity Repeat Recrystallization or use Chromatography issue_purity->solution_purity Yes solution_color->start Re-evaluate solution_recovery->start Re-evaluate solution_purity->start Re-evaluate

References

Technical Support Center: Cross-Coupling Reactions of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 2,5-diiodobenzoic acid, with a focus on avoiding homocoupling and controlling selectivity.

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid, Alkyne)

Symptoms:

  • Formation of a symmetrical biaryl or diyne byproduct derived from your coupling partner.

  • Reduced yield of the desired heterocoupled product.

  • Complicated purification due to the presence of the homocoupled impurity.

Root Causes & Solutions:

Potential CauseTroubleshooting StrategyRationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron compounds. For Sonogashira reactions, oxygen facilitates the copper-catalyzed oxidative homocoupling of terminal alkynes (Glaser coupling).[1][2]
Use of a Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider adding a mild reducing agent like potassium formate (1-2 equivalents).Pd(II) species can react directly with organometallic reagents in a process that leads to homocoupling and the in-situ generation of the active Pd(0) catalyst. Using a Pd(0) source or ensuring efficient reduction of Pd(II) minimizes this side reaction.[3]
Suboptimal Ligand Choice Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).These ligands promote the reductive elimination step of the desired cross-coupling cycle, which outcompetes the pathways leading to homocoupling.[1][4]
Inappropriate Base or Solvent Optimize the base and solvent system. For Suzuki reactions, consider weaker bases like K₂CO₃ or Cs₂CO₃. For Sonogashira, ensure the use of a dry, deaerated amine base.The choice of base can significantly influence the rates of competing reaction pathways. The solvent can affect the solubility of reagents and the stability of catalytic intermediates.[1][5]
Copper Co-catalyst (Sonogashira) Employ a copper-free Sonogashira protocol.The copper(I) co-catalyst is a primary driver of alkyne homocoupling in the presence of oxygen.[4]
Issue 2: Poor Selectivity - Formation of Di-substituted Product

Symptoms:

  • Formation of a significant amount of the 2,5-disubstituted benzoic acid derivative.

  • Difficulty in isolating the desired mono-substituted product.

Root Causes & Solutions:

Potential CauseTroubleshooting StrategyRationale
High Reactivity of the Second C-I Bond Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS.The C-I bonds at both the 2- and 5-positions are reactive. Limiting the amount of the coupling partner and using milder conditions can favor the reaction at the more reactive site and prevent the second coupling.[6][7]
Catalyst Loading and Activity Use a lower catalyst loading (e.g., 1-2 mol%). Screen different ligands to fine-tune catalyst activity and selectivity.A highly active catalyst at high loading can drive the reaction to completion, leading to di-substitution. Catalyst and ligand choice can influence the relative rates of the first and second coupling events.[7][8]
Electronic and Steric Effects The C-I bond at the 2-position is generally more sterically hindered and electronically influenced by the carboxylic acid group. Reaction conditions can be tuned to exploit these differences. For instance, certain ligands may favor reaction at the less hindered 5-position.The electronic and steric environment of the two iodine atoms are different, leading to differential reactivity that can be exploited to achieve selectivity.[8]

Frequently Asked Questions (FAQs)

Q1: Which iodine on this compound is more reactive?

A1: The relative reactivity of the two iodine atoms can be influenced by both steric and electronic factors. The iodine at the 2-position is ortho to the carboxylic acid group, making it more sterically hindered. The electronic effect of the electron-withdrawing carboxylic acid group is more pronounced at the ortho position. In many palladium-catalyzed cross-coupling reactions, oxidative addition is favored at the more electron-deficient and less sterically hindered position. Therefore, the reactivity can be subtly influenced by the specific reaction conditions, particularly the choice of ligand.[8]

Q2: How can I promote selective mono-substitution in a Suzuki-Miyaura reaction with this compound?

A2: To favor mono-substitution, you should carefully control the stoichiometry of the boronic acid (use 1.0-1.1 equivalents). Employ a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which can enhance selectivity. Running the reaction at a lower temperature and for a shorter duration is also recommended. Close monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired mono-coupled product is predominantly formed.[1][8]

Q3: What is the best approach to avoid Glaser coupling in a Sonogashira reaction with this compound?

A3: The most effective method to prevent the homocoupling of the terminal alkyne (Glaser coupling) is to use a copper-free Sonogashira protocol.[4] If a copper co-catalyst is necessary, it is imperative to work under strictly anaerobic conditions by rigorously degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1]

Q4: For a Buchwald-Hartwig amination, what conditions would favor mono-amination of this compound?

A4: Similar to other cross-couplings, controlling the stoichiometry of the amine (1.0-1.2 equivalents) is key. The choice of a bulky ligand, such as XPhos or BrettPhos, can improve selectivity for mono-arylation.[9] The base also plays a critical role; using a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides may provide better control and reduce side reactions.[10][11]

Q5: Can the carboxylic acid group of this compound interfere with the reaction?

A5: Yes, the carboxylic acid group can potentially interfere in several ways. It can be deprotonated by the base, which may affect its solubility and electronic properties. The carboxylate may also coordinate to the palladium center, influencing the catalytic activity. In some cases, protecting the carboxylic acid as an ester may be beneficial, though many cross-coupling reactions are tolerant of free carboxylic acids.[7]

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling of this compound

This protocol aims to achieve selective mono-arylation at the less sterically hindered 5-position.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.5 equivalents)

  • Toluene/Water (10:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

  • Add the catalyst mixture to the Schlenk flask, followed by the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Once the desired mono-coupled product is maximized and di-substitution is minimal, cool the reaction to room temperature.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Mono-Sonogashira Coupling of this compound (Copper-Free)

This protocol is designed for the selective mono-alkynylation of this compound while avoiding alkyne homocoupling.

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • THF, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₂Cl₂.

  • Add anhydrous, degassed THF and stir to dissolve.

  • Add the terminal alkyne via syringe, followed by the DIPEA.

  • Heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress closely by TLC or LC-MS.

  • Upon optimal formation of the mono-alkynylated product, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Selective Mono-Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the selective mono-amination of this compound.

Reagents and Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • Toluene, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction by LC-MS for the formation of the mono-aminated product.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Homocoupling Troubleshooting Homocoupling in Cross-Coupling Reactions start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Degas all solvents and reagents. Use inert atmosphere (Ar or N2). q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). Add a mild reducing agent. q2->s2 Yes q3 Is the ligand appropriate? q2->q3 No s2->q3 s3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->s3 No q4 Are reaction conditions optimized? q3->q4 Yes s3->q4 s4 Lower temperature. Slowly add coupling partner. Adjust stoichiometry. q4->s4 No end Homocoupling Minimized q4->end Yes s4->end

Caption: A troubleshooting workflow for minimizing homocoupling side reactions.

Selective_Mono_Arylation_Workflow Workflow for Selective Mono-Arylation of this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents 1. Prepare Reagents - this compound - Coupling Partner (1.0-1.2 eq) - Catalyst & Ligand - Base prep_solvent 2. Degas Solvent prep_reagents->prep_solvent setup 3. Assemble under Inert Atmosphere (Ar or N2) prep_solvent->setup reaction 4. Run Reaction at Optimized Temperature setup->reaction monitor 5. Monitor Progress by TLC/LC-MS reaction->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify by Column Chromatography workup->purify product Desired Mono-Substituted Product purify->product

Caption: A general experimental workflow for selective mono-arylation.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add + Ar-I pd2_aryl Ar-Pd(II)L2-I ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal + Ar'-B(OH)2 (Base) pd2_biaryl Ar-Pd(II)L2-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2,5-diiodobenzoic acid. This resource aims to address common challenges to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura reactions?

A1: The main challenges include controlling selectivity between mono- and di-arylation, overcoming the steric hindrance and electronic deactivation from the ortho- and meta-substituents (iodine and carboxylic acid), and preventing common side reactions like protodeboronation and homocoupling. The carboxylic acid group can also complicate the reaction by coordinating with the palladium catalyst or reacting with the base.

Q2: How can I selectively achieve mono-arylation versus di-arylation?

A2: Selective mono-arylation is typically favored by using a stoichiometric amount (1.0-1.2 equivalents) of the boronic acid derivative relative to the this compound. To promote di-arylation, a significant excess of the boronic acid (≥ 2.5 equivalents) is generally required. Reaction time and temperature can also be adjusted; shorter reaction times and lower temperatures may favor mono-arylation.

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid. This can be minimized by using anhydrous solvents, ensuring the base is not excessively strong or nucleophilic, and avoiding prolonged reaction times at high temperatures.

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent this.[1][2]

  • Dehalogenation: The reduction of the C-I bond. This can be minimized by using an appropriate catalyst and ligand system and avoiding overly harsh reaction conditions.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Suboptimal Catalyst/Ligand System: The choice of palladium source and ligand is critical, especially with a sterically hindered and electronically deactivated substrate.[3]

  • Ineffective Base or Solvent: The base and solvent must be compatible and facilitate the catalytic cycle.

  • Decomposition of Reagents: The boronic acid or the palladium catalyst may be unstable under the reaction conditions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by TLC or LC-MS is recommended.[4]

Q5: How does the carboxylic acid group on this compound affect the reaction?

A5: The carboxylic acid is an electron-withdrawing group, which can deactivate the aromatic ring towards oxidative addition. Additionally, its acidity means it will react with the base, potentially altering the reaction pH and solubility of the reagents. It can also coordinate to the palladium center, potentially inhibiting catalysis. Protecting the carboxylic acid as an ester may be a viable strategy if issues persist.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inefficient oxidative addition due to steric hindrance and electronic deactivation.1. Switch Halide (if applicable): While not possible for this specific substrate, remember that reactivity is I > Br > Cl.[5] 2. Optimize Catalyst and Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[3][6] 3. Increase Temperature: Carefully increase the reaction temperature, monitoring for decomposition.
Mixture of Mono- and Di-substituted Products Inappropriate stoichiometry of reagents or incomplete reaction for di-substitution.1. For Mono-arylation: Use a 1:1 ratio of this compound to boronic acid. 2. For Di-arylation: Use an excess of boronic acid (≥ 2.5 eq.). 3. Increase Reaction Time: Allow more time for the second coupling to occur, monitoring by TLC/LC-MS.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.1. Degas Thoroughly: Degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1] 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of argon or nitrogen.
Protodeboronation of Boronic Acid Presence of water or use of a strong, nucleophilic base.1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Choose Base Carefully: Weaker bases like K₂CO₃ or K₃PO₄ are often effective.[7] If a stronger base is needed, consider non-nucleophilic options like Cs₂CO₃.[3]
Difficulty in Product Purification Presence of closely eluting byproducts or unreacted starting materials.1. Optimize Reaction: A cleaner reaction is easier to purify. Re-evaluate the reaction conditions to minimize side products. 2. Acid/Base Extraction: Utilize the carboxylic acid functionality to separate the product from neutral impurities by performing an acid-base extraction during the workup. 3. Chromatography: Use a high-resolution silica gel column and carefully select the eluent system.

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos. Add this to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with 1 M HCl, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Di-Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5-3.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (4.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Fit the flask with a reflux condenser and ensure an inert atmosphere (argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, carefully acidify the mixture with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield for a Model Reaction

Reaction: this compound + Phenylboronic Acid

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Product (Yield %)
1Pd(PPh₃)₄ (3)-K₂CO₃ (3)Dioxane/H₂O9012Mono-arylated (65%)
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1008Mono-arylated (85%)
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (4)Toluene11016Di-arylated (72%)
4Pd(dppf)Cl₂ (3)-K₂CO₃ (4)DMF12024Di-arylated (78%)

*Requires ≥ 2.5 eq. of phenylboronic acid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Acid/Base Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura reactions.

troubleshooting_logic start Low Yield Issue check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts Are there significant byproducts? check_conversion->check_byproducts Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) check_conversion->optimize_catalyst No increase_temp_time Increase Temperature or Reaction Time check_conversion->increase_temp_time No degas_reagents Improve Degassing (Minimize Homocoupling) check_byproducts->degas_reagents Yes change_base_solvent Screen Base/Solvent (Address Protodeboronation) check_byproducts->change_base_solvent Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Recrystallization of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2,5-diiodobenzoic acid. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A definitive single "best" solvent is not extensively documented, but based on the principles of recrystallization for benzoic acid derivatives, a mixed solvent system of ethanol and water is a primary recommendation.[1][2] Toluene has also been shown to be effective for similar halogenated benzoic acids.[1][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Due to the presence of two iodine atoms, the molecule will have increased hydrophobicity compared to benzoic acid, suggesting that pure water may be a poor solvent, but organic solvents like ethanol and acetone are likely to be effective.[6][7][8]

Q2: My this compound is colored. How can I remove the colored impurities?

A2: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[1][9] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize crystal recovery, ensure the minimum amount of hot solvent is used to fully dissolve the crude product.[4][10] After dissolving, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.[1][4] Washing the collected crystals should be done with a minimal amount of ice-cold solvent to prevent the product from redissolving.

Q4: What should I do if my compound "oils out" instead of forming crystals?

A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point in that solvent. To remedy this, reheat the solution and add a small amount of additional solvent to decrease the saturation level.[11] Slow cooling is also critical to prevent this phenomenon.

Q5: No crystals are forming, even after cooling the solution in an ice bath. What can I do?

A5: If crystals fail to form, the solution may be too dilute or supersaturated. Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[4][11]

  • Seeding: Add a tiny crystal of the crude this compound to the solution to act as a nucleation site.[4][11]

  • Solvent Evaporation: If too much solvent was added, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery - Too much solvent was used. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[4] - Ensure the wash solvent is thoroughly chilled. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.[12]
Impure Product (Low Melting Point/Broad Range) - The rate of cooling was too fast, trapping impurities. - Incomplete removal of colored impurities. - Insufficient washing of the final crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] - Use activated charcoal during the recrystallization process if the solution is colored.[1][9] - Wash the crystals with a small amount of ice-cold solvent on the filter funnel.[4]
Crystals Form Too Quickly - The solution is too concentrated.- Reheat the solution and add a small amount of additional solvent to slightly decrease saturation. Allow it to cool more slowly.[11]
No Crystal Formation - The solution is too dilute (too much solvent). - The solution is highly supersaturated and resistant to nucleation.- Boil off some of the solvent to increase the concentration and attempt to cool again.[11] - Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[4][11]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated, causing the compound to come out of solution above its melting point.- Add more solvent to the hot solution to decrease the saturation point and cool slowly.[11] - Consider using a different solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of 95% ethanol to dissolve the solid with heating.

  • Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored (in which case, add a spatula-tip of activated charcoal and boil for a few minutes), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1][12]

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Recrystallization using Toluene
  • Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to dissolve the solid.[3]

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold toluene.

  • Drying: Dry the crystals thoroughly to remove all residual toluene.

Visualizations

Recrystallization_Workflow A 1. Add Crude Solid to Flask B 2. Add Minimum Hot Solvent to Dissolve A->B C Insoluble Impurities Present? B->C D 3. Hot Filtration C->D Yes E 4. Cool Solution Slowly C->E No D->E F 5. Cool in Ice Bath E->F G 6. Vacuum Filter Crystals F->G H 7. Wash with Ice-Cold Solvent G->H I 8. Dry Purified Crystals H->I Troubleshooting_Tree Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Try First BoilSolvent Boil Off Excess Solvent NoCrystals->BoilSolvent If No Success AddSolvent Reheat and Add More Solvent OilingOut->AddSolvent CheckSolventVol Review Solvent Volume LowYield->CheckSolventVol SlowCooling Ensure Slow Cooling LowYield->SlowCooling

References

Technical Support Center: Synthesis of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-diiodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this synthetic procedure. Below you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and reliable method for the synthesis of this compound involves a two-step process. The first step is the iodination of 2-aminobenzoic acid to produce 2-amino-5-iodobenzoic acid.[1][2][3] The second step is a Sandmeyer reaction, where the amino group of 2-amino-5-iodobenzoic acid is converted to a diazonium salt and subsequently displaced by an iodide to yield the final product.[4][5]

Q2: What are the critical safety precautions for this synthesis?

The primary safety concern is the handling of diazonium salts, which are thermally unstable and potentially explosive in a dry state. Therefore, it is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step and to ensure the diazonium salt is kept in solution and not isolated.[4] Additionally, iodine and its compounds can be corrosive and harmful, so appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

Troubleshooting Guide

Low Yield

Q3: My overall yield of this compound is significantly lower than expected. What are the potential causes?

Low overall yield can stem from issues in either the initial iodination or the subsequent Sandmeyer reaction.

  • Incomplete Iodination: The first step may not have gone to completion, leaving unreacted 2-aminobenzoic acid.

  • Decomposition of Diazonium Salt: During the Sandmeyer reaction, if the temperature is not strictly controlled and rises above 5 °C, the diazonium salt can decompose prematurely.[4]

  • Side Reactions: The formation of byproducts, such as mono-iodinated benzoic acid or phenolic compounds, can reduce the yield of the desired product.

  • Loss during Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

Purity Issues

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities include mono-iodinated starting material (2-amino-5-iodobenzoic acid), other di-iodinated isomers, and colored byproducts.

  • Unreacted Starting Material: If the Sandmeyer reaction is incomplete, the starting 2-amino-5-iodobenzoic acid will contaminate the final product.

  • Formation of Isomers: Depending on the reaction conditions, small amounts of other di-iodinated benzoic acid isomers may form.

  • Colored Impurities: The presence of residual iodine can give the product a yellow or brown tint.

To address these issues, washing the crude product with a solution of sodium thiosulfate can help remove excess iodine.[6] Purification by recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective in removing other impurities.[6]

Reaction Monitoring and Control

Q5: How can I effectively monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of both the iodination and the Sandmeyer reaction.[6][7] By comparing the reaction mixture to the starting materials and, if available, a standard of the product, you can determine when the reaction is complete.

Q6: I am observing a vigorous and uncontrolled reaction during the diazotization step. What should I do?

A runaway reaction during diazotization is often due to poor temperature control or too rapid addition of sodium nitrite. Immediately cool the reaction vessel in an ice-salt bath and slow down or stop the addition of the nitrite solution. Ensure vigorous stirring to dissipate heat and prevent localized hot spots.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the synthesis of this compound and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Aminobenzoic AcidC₇H₇NO₂137.14146-148
2-Amino-5-iodobenzoic AcidC₇H₆INO₂263.03~200 (decomposes)
This compoundC₇H₄I₂O₂373.91183-187[6]

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

This protocol is adapted from established methods for the iodination of 2-aminobenzoic acid.[1][2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Addition of Iodinating Agent: To this solution, add molecular iodine. Then, slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise while stirring.[3] Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Stir the mixture for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude 2-amino-5-iodobenzoic acid can be used in the next step without further purification.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol is based on general Sandmeyer reaction procedures.[4][5]

  • Diazotization: Suspend the crude 2-amino-5-iodobenzoic acid in a mixture of water and a strong acid (e.g., sulfuric or hydrochloric acid) in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., in a 40-50 °C water bath) until the evolution of nitrogen ceases.

  • Work-up: Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Purification: Collect the crude this compound by vacuum filtration. Wash the solid with cold water, followed by a wash with a cold, dilute solution of sodium thiosulfate to remove any residual iodine. The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis A Step 1: Iodination (2-Aminobenzoic Acid) B Intermediate: 2-Amino-5-iodobenzoic Acid A->B Iodine, H₂O₂, Acetic Acid C Step 2: Diazotization B->C NaNO₂, H₂SO₄, 0-5 °C D Diazonium Salt Intermediate (in situ) C->D E Sandmeyer Reaction (Iodide Displacement) D->E KI solution F Crude Product: This compound E->F G Purification (Recrystallization) F->G Ethanol/Water H Final Product: Pure this compound G->H

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteIodination Incomplete Iodination? LowYield->IncompleteIodination DiazoniumDecomp Diazonium Decomposition? LowYield->DiazoniumDecomp PurificationLoss Loss during Purification? LowYield->PurificationLoss ColoredProduct Colored Product? ImpureProduct->ColoredProduct StartingMaterialPresent Starting Material in Product? ImpureProduct->StartingMaterialPresent CheckTLC_Iodination Check TLC of Step 1 IncompleteIodination->CheckTLC_Iodination Yes CheckTempControl Verify Temperature Control (0-5 °C) DiazoniumDecomp->CheckTempControl Yes OptimizeRecrystallization Optimize Recrystallization Solvent/Cooling PurificationLoss->OptimizeRecrystallization Yes WashThiosulfate Wash with Na₂S₂O₃ ColoredProduct->WashThiosulfate Yes IncreaseReactionTime Increase Sandmeyer Reaction Time/Temp StartingMaterialPresent->IncreaseReactionTime Yes

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Production of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-diiodobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound are:

  • Sandmeyer Reaction: This involves the diazotization of 2-amino-5-iodobenzoic acid, followed by reaction with an iodide salt (e.g., potassium iodide). This is a widely used method for introducing iodine at a specific position on an aromatic ring.

  • Direct Iodination: This route involves the direct iodination of a benzoic acid derivative. For instance, 2-iodobenzoic acid can be further iodinated to yield the 2,5-diiodo product.[1]

Q2: What are the most common impurities I might encounter in my crude this compound?

A2: The most frequently observed impurities include:

  • Unreacted Starting Materials: Residual 2-amino-5-iodobenzoic acid (if using the Sandmeyer route) or 2-iodobenzoic acid (if using direct iodination).

  • Mono-iodinated Benzoic Acid: Incomplete iodination can result in the presence of 2-iodobenzoic acid or 5-iodobenzoic acid.

  • Isomeric Diiodobenzoic Acids: Side reactions can lead to the formation of other diiodobenzoic acid isomers, such as 2,3-diiodobenzoic acid or 3,5-diiodobenzoic acid. The separation of these positional isomers can be challenging due to their similar physical properties.[2]

  • Tri-iodinated Species: Over-iodination can lead to the formation of tri-iodobenzoic acid derivatives.

  • Side-products from Diazotization (Sandmeyer Route): If the diazotization reaction is not carefully controlled (e.g., temperature exceeds 5°C), the diazonium salt can react with water to form salicylic acid derivatives.

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective purification methods are:

  • Recrystallization: This is the primary method for purifying crude this compound. Effective solvent systems include mixtures of ethanol and water, or toluene. The principle of recrystallization relies on the differential solubility of the desired product and impurities in a given solvent at different temperatures.

  • Fractional Crystallization: For separating mixtures of isomers, fractional crystallization can be employed. This technique involves a stagewise separation based on differences in crystallization temperatures.[3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging isomeric mixtures, preparative HPLC is a powerful technique.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Strategy
Incomplete Diazotization (Sandmeyer Route) Ensure a slight excess of sodium nitrite is used. Maintain a reaction temperature of 0-5°C to prevent premature decomposition of the diazonium salt. Use starch-iodide paper to test for the presence of excess nitrous acid.
Incomplete Iodination Ensure the correct stoichiometry of the iodinating agent. For direct iodination, consider increasing the reaction time or temperature, or using a more reactive iodinating species.
Product Loss During Workup Minimize the volume of solvent used for recrystallization to avoid excessive loss of product in the mother liquor. Ensure complete precipitation of the product before filtration.
Side Reactions Strictly control the reaction temperature to minimize the formation of byproducts such as salicylic acid derivatives.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Type Potential Cause Troubleshooting & Minimization Strategy
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or the molar ratio of the iodinating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
Mono-iodinated Benzoic Acid Insufficient iodinating agent or suboptimal reaction conditions.Ensure at least two equivalents of the iodinating agent are used for di-iodination. Optimize reaction parameters.
Isomeric Diiodobenzoic Acids Lack of regioselectivity in the iodination reaction.The choice of starting material and reaction conditions can influence regioselectivity. Purification by fractional crystallization or preparative HPLC may be necessary.
Colored Impurities Formation of elemental iodine or other colored byproducts.Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to remove residual iodine. Use activated charcoal during recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination of 2-Iodobenzoic Acid

This protocol is adapted from a reported method for the iodination of 2-iodobenzoic acid.[1]

Materials:

  • 2-Iodobenzoic acid

  • Iodine

  • Sodium periodate (NaIO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Sodium bisulfite solution (5%)

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, add 2-iodobenzoic acid.

  • Add concentrated sulfuric acid to the flask and stir until the benzoic acid dissolves.

  • In a separate beaker, dissolve iodine and sodium periodate in distilled water.

  • Slowly add the iodine/sodium periodate solution to the stirred sulfuric acid solution, maintaining the temperature at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the crude product with cold water, followed by a small amount of 5% sodium bisulfite solution to remove any unreacted iodine, and then again with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.

  • Filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Reaction Parameters for Iodination of Benzoic Acid Derivatives

Starting Material Iodinating Agent Oxidizing Agent Solvent Temperature (°C) Reference
2-Aminobenzoic AcidMolecular Iodine (I₂)Hydrogen Peroxide (H₂O₂)Acetic Acid20-50[7]
2-Iodobenzoic AcidIodineSodium Periodate (NaIO₄)Sulfuric AcidRoom Temp[1]
m-Aminobenzoic AcidPotassium Iodide (KI)-Acidic Solution-[8]

Table 2: Purity Analysis of a Substituted Iodobenzoic Acid Before and After Purification

Analytical Method Crude Product Purity (%) Purified Product Purity (%) Major Impurities Detected in Crude Product
HPLC 96.25>99.52-chloro-3-iodobenzoic acid (2.3%), 2-chlorobenzoic acid (0.82%), 2-chloro-3,5-diiodobenzoic acid (0.11%)
Melting Point 158-161 °C183-187 °C (literature value for this compound)Isomeric impurities, unreacted starting materials

Note: The data in Table 2 is based on an analogous compound, 2-chloro-5-iodobenzoic acid, and is presented here for illustrative purposes to highlight common impurity profiles and the effectiveness of purification.

Visualizations

Synthesis_Pathway cluster_sandmeyer Sandmeyer Reaction Route cluster_direct_iodination Direct Iodination Route 2_amino_5_iodobenzoic_acid 2-Amino-5-iodobenzoic Acid diazonium_salt Diazonium Salt Intermediate 2_amino_5_iodobenzoic_acid->diazonium_salt NaNO₂, H⁺ product This compound diazonium_salt->product KI 2_iodobenzoic_acid 2-Iodobenzoic Acid product_di This compound 2_iodobenzoic_acid->product_di I₂, Oxidizing Agent

Caption: Synthetic routes to this compound.

Impurity_Formation Starting_Material Starting Material (e.g., 2-Iodobenzoic Acid) Desired_Product This compound Starting_Material->Desired_Product Iodination Incomplete_Reaction Incomplete Iodination Starting_Material->Incomplete_Reaction Side_Reaction Isomer Formation Desired_Product->Side_Reaction Over_Reaction Over-Iodination Desired_Product->Over_Reaction Unreacted_SM Unreacted Starting Material Incomplete_Reaction->Unreacted_SM Isomeric_Impurity Isomeric Impurities (e.g., 2,3-diiodobenzoic acid) Side_Reaction->Isomeric_Impurity Triiodo_Impurity Tri-iodinated Impurities Over_Reaction->Triiodo_Impurity

Caption: Common impurity formation pathways.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Charcoal_Treatment Treat with Activated Charcoal (optional) Dissolution->Charcoal_Treatment Hot_Filtration Hot Filtration Charcoal_Treatment->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Purified_Product Purified this compound Vacuum_Filtration->Purified_Product

Caption: General recrystallization workflow.

References

Catalyst deactivation in reactions with 2,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2,5-diiodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is failing or resulting in a low yield. What are the primary causes?

Low yields are common when working with this compound and typically stem from several factors related to catalyst deactivation. The primary suspects are poisoning of the palladium catalyst by the iodide and/or the carboxylate group, suboptimal reaction conditions, or the formation of inactive catalyst species like palladium black.[1][2]

Q2: How does the 2,5-diiodo substitution on the benzoic acid contribute to catalyst deactivation?

Aryl iodides are highly reactive in oxidative addition, but the iodide released during the catalytic cycle can be detrimental.[3] Iodide anions can act as catalyst poisons by strongly coordinating to the palladium center, forming stable, catalytically inactive or less active species such as µ-iodo bridged palladium dimers.[4] This accumulation of iodide in the reaction medium can shut down the catalytic cycle.[5][6]

Q3: What is the role of the benzoic acid functional group in catalyst deactivation?

The carboxylate group (-COOH), particularly after deprotonation by a base, can act as a ligand. It can coordinate to the palladium center, forming stable complexes that are catalytically inactive.[2] This is especially problematic when the carboxylate is positioned ortho to the reaction site, though it remains a concern with the meta-position in this compound.

Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate?

The formation of palladium black is a visual indicator of catalyst deactivation. It occurs when the active, soluble Pd(0) species, often stabilized by phosphine ligands, agglomerates into inactive metallic palladium clusters.[1] This is frequently caused by ligand dissociation or a slow catalytic cycle that increases the lifetime of unprotected Pd(0) intermediates in solution.[7]

Q5: Can the this compound starting material decompose under reaction conditions?

Yes, a significant side reaction is decarboxylation, where the carboxylic acid group is lost, leading to the formation of 1,4-diiodobenzene.[2] This process is often promoted by high temperatures and the presence of strong bases, consuming your starting material and generating impurities.[2]

Troubleshooting Guide: Common Problems and Solutions

Problem 1: Low to No Product Conversion
  • Possible Cause 1: Catalyst Poisoning by Iodide.

    • Solution: While iodide is a known inhibitor, its effects can be mitigated. In some cases, the addition of a silver salt (e.g., silver carbonate, silver phosphate) can help by precipitating the iodide as silver iodide (AgI), thus removing it from the reaction medium.[5][6] However, this adds cost and complexity. A more common approach is to optimize ligands and conditions to favor the catalytic cycle over inhibitory pathways.

  • Possible Cause 2: Catalyst Inhibition by Carboxylate Group.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands sterically shield the palladium center, hindering the coordination of the carboxylate group and promoting the desired catalytic steps.[1][2]

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Solution: Systematically screen reaction parameters. The choice of base is critical; weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to minimize side reactions.[2] A solvent screen (e.g., Toluene, Dioxane, DMF, THF, and their aqueous mixtures) is also recommended, as solubility and catalyst stability are highly solvent-dependent.[1]

  • Possible Cause 4: Poor Reagent Quality.

    • Solution: Ensure all reagents, especially the base and solvents, are of high purity and anhydrous where required. Impurities can act as catalyst poisons.[8] Solvents should be properly degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst and sensitive phosphine ligands.[1][7]

Problem 2: Significant Decarboxylation Byproduct
  • Possible Cause: High Temperature or Inappropriate Base.

    • Solution: Employ milder reaction conditions. Reduce the reaction temperature in 10-20 °C increments. Switch to a weaker base, as strong bases can facilitate the removal of the carboxylic acid group.[2] For example, using K₂CO₃ instead of stronger bases like hydroxides or alkoxides can suppress decarboxylation.[2]

Problem 3: Poor Reaction Reproducibility
  • Possible Cause: Sensitivity to Air and Moisture.

    • Solution: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.[9] Use dry, degassed solvents and flame-dried glassware to exclude moisture, which can also interfere with the reaction and promote catalyst deactivation.[10]

Data Presentation

Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield Reaction: this compound with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
PPh₃2K₂CO₃Toluene/H₂O10024< 10< 5
XPhos2K₃PO₄Dioxane/H₂O100128542.5
SPhos2K₃PO₄Dioxane/H₂O100129145.5
RuPhos2K₃PO₄Dioxane/H₂O80168844

Data is illustrative and based on typical outcomes for challenging substrates.

Table 2: Influence of Base and Temperature on Yield and Decarboxylation

BaseTemperature (°C)Main Product Yield (%)Decarboxylation Byproduct (%)
K₃PO₄110889
K₃PO₄8092< 2
K₂CO₃110755
K₂CO₃8085< 1
Cs₂CO₃8094< 1

Data is illustrative. Conditions: 2 mol% Pd(OAc)₂ / 4 mol% SPhos, Dioxane/H₂O.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.). Add this solid mixture to the Schlenk flask.

  • Atmosphere Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Degassing: Bubble argon through the stirred solution for 15-20 minutes to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) by taking aliquots under a positive pressure of argon.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the product and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Profile to Diagnose Deactivation
  • Set up the reaction as described in Protocol 1, including an internal standard (e.g., 1,3,5-trimethoxybenzene) that is stable under the reaction conditions.

  • Once the reaction reaches the target temperature, take the first sample (t=0).

  • Take small, measured aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) using a syringe under a positive pressure of argon.

  • Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile) and a small amount of acid to stop the reaction.

  • Analyze the quenched samples by LC-MS or GC-MS to determine the concentration of starting material, product, and any major byproducts over time.

  • Data Analysis: Plot the concentration of the product versus time. A reaction that stalls and plateaus before the starting material is fully consumed is a strong indicator of catalyst deactivation.

Visualizations

G start Low or No Conversion Observed q1 Is Palladium Black Visible? start->q1 q2 Significant Decarboxylation? q1->q2 No sol1 Cause: Pd(0) Agglomeration Solution: Use more robust/stabilizing ligands (e.g., Buchwald type). Optimize conditions to accelerate catalytic cycle. q1->sol1 Yes q3 Reagents High Purity & Anhydrous? q2->q3 No sol2 Cause: High Temp / Strong Base Solution: Lower reaction temperature. Use weaker base (K2CO3, Cs2CO3). q2->sol2 Yes q4 Is Ligand Appropriate? q3->q4 Yes sol3 Cause: Catalyst Poisoning by Impurities Solution: Use high-purity, dry reagents and solvents. Ensure proper degassing. q3->sol3 No sol4 Cause: Ligand not robust or sterically hindering carboxylate coordination. Solution: Screen bulky, electron-rich ligands (XPhos, SPhos, etc.). q4->sol4 No end Re-run Experiment q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low reaction conversion.

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-I deact_carboxylate Carboxylate Coordination pd0->deact_carboxylate R-COO- deact_pd_black Palladium Black (Inactive) pd0->deact_pd_black Agglomeration pd2_complex Ar-Pd(II)(I)L2 oa->pd2_complex trans Transmetalation pd2_complex->trans + Ar'-M deact_iodide Iodide Poisoning (e.g., [Pd(I)L]2) pd2_complex->deact_iodide Excess I- pd2_biaryl Ar-Pd(II)(Ar')L2 trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 (Regeneration) product Ar-Ar' (Product) re->product

Caption: Simplified catalytic cycle with key deactivation pathways.

G topic Catalyst Deactivation in reactions with This compound substrate Substrate Properties topic->substrate mechanisms Deactivation Mechanisms topic->mechanisms mitigation Mitigation Strategies topic->mitigation iodide Di-iodo Substitution (Source of I-) substrate->iodide carboxylate Carboxylic Acid Group (Acts as Ligand) substrate->carboxylate poisoning Direct Poisoning iodide->poisoning causes carboxylate->poisoning causes mechanisms->poisoning agglomeration Pd Black Formation mechanisms->agglomeration side_reaction Side Reactions mechanisms->side_reaction e.g., Decarboxylation purity High Reagent Purity & Inert Atmosphere mechanisms->purity influenced by ligands Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) poisoning->ligands mitigated by agglomeration->ligands mitigated by conditions Milder Conditions (Lower Temp, Weaker Base) side_reaction->conditions mitigated by

Caption: Logical relationships in catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Diiodobenzoic Acid and 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of starting materials is paramount. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of two dihalogenated benzoic acid derivatives: 2,5-diiodobenzoic acid and 2,5-dibromobenzoic acid.

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the variance in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, facilitating a more facile oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, reactions involving this compound can often be performed under milder conditions with higher efficiency compared to 2,5-dibromobenzoic acid.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of the atomic nuclei within a molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing or -donating nature of the substituents.

Compound1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR Chemical Shifts (Predicted) δ (ppm)
This compound 7.95 (d, J=2.2 Hz, 1H), 7.85 (dd, J=8.4, 2.2 Hz, 1H), 7.19 (d, J=8.4 Hz, 1H)C1: 142.9, C2: 93.8, C3: 139.9, C4: 132.8, C5: 98.7, C6: 141.5, C=O: 167.2
2,5-Dibromobenzoic acid 8.03 (d, J=2.4 Hz, 1H), 7.78 (dd, J=8.5, 2.4 Hz, 1H), 7.69 (d, J=8.5 Hz, 1H)[1]C1: 135.1, C2: 121.8, C3: 136.4, C4: 132.5, C5: 124.7, C6: 134.9, C=O: 167.0

Note: Predicted 13C NMR data is based on computational models and may vary from experimental values.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for selective functionalization and dictates the necessary reaction conditions for achieving high yields in common cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Due to the lower bond dissociation energy of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times, and potentially lower catalyst loadings) and with higher yields compared to 2,5-dibromobenzoic acid.

Hypothetical Comparative Data for Suzuki-Miyaura Coupling:

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
This compoundPhenylboronic acidPd(PPh3)4, K2CO3Dioxane/H2O, 80 °C, 4 h>90
2,5-Dibromobenzoic acidPhenylboronic acidPd(PPh3)4, K2CO3Dioxane/H2O, 100 °C, 12 h~70-80

This data is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction conditions and substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-I bond in this compound allows for more efficient coupling with terminal alkynes under less stringent conditions than those required for 2,5-dibromobenzoic acid.

Hypothetical Comparative Data for Sonogashira Coupling:

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
This compoundPhenylacetylenePdCl2(PPh3)2, CuI, Et3NTHF, 25 °C, 6 h>95
2,5-Dibromobenzoic acidPhenylacetylenePdCl2(PPh3)2, CuI, Et3NTHF, 60 °C, 18 h~60-70

This data is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (this compound or 2,5-dibromobenzoic acid, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3 or Cs2CO3, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., dioxane/water 4:1, 5 mL). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Acidify with 1M HCl to pH ~2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (this compound or 2,5-dibromobenzoic acid, 1.0 mmol), the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), followed by the terminal alkyne (1.2 mmol) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with saturated aqueous NH4Cl solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for selecting between the two substrates.

G Palladium-Catalyzed Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

G Substrate Selection Logic Start Start Desired_Reactivity Desired Reactivity Level? Start->Desired_Reactivity High_Reactivity High Reactivity Mild Conditions Desired_Reactivity->High_Reactivity High Moderate_Reactivity Moderate Reactivity Harsher Conditions Tolerable Desired_Reactivity->Moderate_Reactivity Moderate Select_Iodo Select this compound High_Reactivity->Select_Iodo Select_Bromo Select 2,5-dibromobenzoic acid Moderate_Reactivity->Select_Bromo

Caption: Logical flow for selecting between iodo- and bromo-substrates.

Conclusion

The choice between this compound and 2,5-dibromobenzoic acid as a substrate in palladium-catalyzed cross-coupling reactions is a strategic decision based on the desired reactivity and reaction conditions. This compound is the more reactive partner, making it ideal for syntheses that require mild conditions, high yields, and rapid reaction times. In contrast, 2,5-dibromobenzoic acid, while less reactive, may be a more cost-effective option for large-scale syntheses where more forcing conditions are acceptable. The development of highly active palladium catalyst systems continues to broaden the applicability of less reactive aryl bromides, but the inherent reactivity advantage of aryl iodides remains a fundamental principle in synthetic planning.

References

A Comparative Guide to the Suzuki Coupling of 2,5-Diiodobenzoic Acid and 2,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. This guide provides a comparative analysis of the performance of 2,5-diiodobenzoic acid and 2,5-dichlorobenzoic acid in this pivotal reaction. The choice of the aryl halide is a critical parameter that significantly influences reaction kinetics, yields, and overall efficiency. This document outlines the expected reactivity, provides representative experimental protocols, and presents the underlying mechanistic principles.

Performance Comparison: Reactivity and Reaction Conditions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, is well-established to follow the trend: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond facilitating a faster rate of the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

Consequently, this compound is anticipated to be significantly more reactive than 2,5-dichlorobenzoic acid. This higher reactivity translates to milder reaction conditions, such as lower reaction temperatures and shorter reaction times, to achieve high yields of the desired biaryl product. Conversely, the coupling of 2,5-dichlorobenzoic acid typically necessitates more forcing conditions, including higher temperatures, longer reaction times, and often more sophisticated catalyst systems (e.g., employing bulky, electron-rich phosphine ligands) to overcome the stronger C-Cl bond.

The following table summarizes the anticipated differences in reaction parameters and outcomes for the Suzuki coupling of these two substrates with a generic arylboronic acid. The data presented is representative and based on typical conditions reported for analogous aryl iodides and chlorides.

ParameterThis compound2,5-Dichlorobenzoic AcidRationale
Relative Reactivity HighLowWeaker C-I bond leads to faster oxidative addition.
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos)Standard catalysts are often sufficient for reactive aryl iodides. Aryl chlorides require more active catalyst systems to facilitate C-Cl bond cleavage.
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃Stronger bases are often employed for less reactive aryl chlorides to promote the transmetalation step.
Typical Solvent Toluene/H₂O, Dioxane/H₂ODioxane/H₂O, TolueneAprotic polar solvents are commonly used for both, often with water as a co-solvent.
Typical Temperature Room Temperature to 80 °C80 °C to 120 °CThe higher activation energy for C-Cl bond cleavage necessitates higher temperatures.
Typical Reaction Time 2 - 12 hours12 - 24 hours or longerFaster reaction kinetics for the aryl iodide lead to shorter completion times.
Anticipated Yield Good to ExcellentModerate to GoodWhile high yields are achievable for both, side reactions such as hydrodehalogenation can be more prevalent with less reactive chlorides under harsh conditions.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of this compound and 2,5-dichlorobenzoic acid with phenylboronic acid. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-5-iodobenzoic acid (assuming mono-coupling). For double coupling, an excess of phenylboronic acid would be required.

Protocol 2: Suzuki Coupling of 2,5-Dichlorobenzoic Acid with Phenylboronic Acid

Materials:

  • 2,5-Dichlorobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,5-dichlorobenzoic acid (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-phenyl-5-chlorobenzoic acid.

Visualizing the Suzuki Coupling Mechanism and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a comparative experimental workflow.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow_Comparison cluster_iodide This compound Coupling cluster_chloride 2,5-Dichlorobenzoic Acid Coupling start_i Reaction Setup: - this compound - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ heat_i Heating at 80°C start_i->heat_i monitor_i Monitoring (TLC/LC-MS) (4-8 hours) heat_i->monitor_i workup_i Aqueous Work-up monitor_i->workup_i purify_i Purification workup_i->purify_i product_i Final Product purify_i->product_i start_c Reaction Setup: - 2,5-Dichlorobenzoic Acid - Phenylboronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ heat_c Heating at 100-110°C start_c->heat_c monitor_c Monitoring (TLC/GC-MS) (12-24 hours) heat_c->monitor_c workup_c Aqueous Work-up monitor_c->workup_c purify_c Purification workup_c->purify_c product_c Final Product purify_c->product_c

Caption: Comparative experimental workflow for Suzuki coupling.

2,5-Diiodobenzoic Acid: A Superior Dihalide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking versatile and highly reactive building blocks, 2,5-diiodobenzoic acid presents distinct advantages over other dihalide analogues. Its heightened reactivity in pivotal cross-coupling reactions and its utility in the construction of advanced materials like metal-organic frameworks (MOFs) position it as a strategic choice for complex molecular synthesis.

The enhanced performance of this compound stems primarily from the carbon-iodine bond's characteristics. In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the reactivity of aryl halides follows a well-established trend: I > Br > Cl. This hierarchy is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond facilitating the rate-determining oxidative addition step in the catalytic cycle. This inherent reactivity advantage often translates to milder reaction conditions, lower catalyst loadings, and higher yields, particularly in demanding synthetic sequences.

Comparative Performance in Cross-Coupling Reactions

The superior reactivity of iodo-substituted aromatic compounds is a significant advantage in widely used synthetic transformations such as the Suzuki-Miyaura and Sonogashira coupling reactions. These reactions are fundamental to the creation of carbon-carbon bonds, which form the backbone of a vast array of pharmaceuticals and functional materials.

While direct comparative studies with quantitative yield data for this compound versus its dibromo- and dichloro- counterparts under identical conditions are not extensively documented in single sources, the general principles of aryl halide reactivity provide a strong basis for comparison. For instance, in Suzuki-Miyaura couplings, the use of an aryl iodide like this compound can lead to quantitative conversion at room temperature, whereas the corresponding aryl bromide or chloride would likely require elevated temperatures and more sophisticated catalyst systems to achieve comparable results.[1]

Table 1: Theoretical Comparison of 2,5-Dihalobenzoic Acids in Suzuki-Miyaura Coupling

DihalideExpected ReactivityTypical Reaction ConditionsAnticipated Yield
This compoundHighRoom temperature to mild heatingExcellent
2,5-Dibromobenzoic AcidModerateElevated temperatures (e.g., 90 °C)Good to Excellent
2,5-Dichlorobenzoic AcidLowHigh temperatures, specialized ligandsModerate to Good

Similarly, in Sonogashira couplings, the use of this compound is expected to provide superior results compared to other dihalides. The reaction with terminal alkynes can often be carried out under mild conditions, sometimes even copper-free, which is advantageous in the synthesis of sensitive molecules.[2][3]

Application in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The structure and properties of MOFs are dictated by the organic linkers used in their synthesis. Dicarboxylic acids are common linkers, and the use of halogenated derivatives can introduce additional functionality and influence the framework's properties. While the use of this compound as a linker is an emerging area of research, the synthesis of isostructural MOFs with different dihalide linkers allows for a systematic study of how the halogen atom affects the material's characteristics. The larger and more polarizable iodine atoms in a this compound-based MOF could lead to stronger intermolecular interactions and potentially altered adsorption or catalytic properties compared to frameworks constructed from dibromo- or dichloro- analogues.

Role in Drug Development and Biological Systems

Substituted benzoic acids are prevalent motifs in pharmaceuticals and biologically active molecules.[4] Their derivatives have been explored for a range of therapeutic applications, including as anticancer agents.[4] The dihalo substitution pattern of this compound provides a versatile scaffold for the synthesis of novel drug candidates. The two halogen atoms offer orthogonal handles for sequential functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures with precise control over the substitution pattern.

Furthermore, substituted benzoic acids can play a role in biological signaling pathways. For example, in plants, benzoic acid and its derivatives are involved in the auxin signaling pathway, which regulates various aspects of growth and development.[5][6] While the specific role of this compound in such pathways is a subject for further investigation, its structural similarity to known signaling molecules suggests potential for biological activity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,5-Dihalobenzoic acid (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • To a dried reaction vessel, add the 2,5-dihalobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature for iodo-derivatives to elevated temperatures for bromo- and chloro-derivatives) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a 2,5-dihalobenzoic acid with a terminal alkyne.[7]

Materials:

  • 2,5-Dihalobenzoic acid (1.0 mmol)

  • Terminal alkyne (2.2-2.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 3-4 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2,5-dihalobenzoic acid, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the terminal alkyne via syringe.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes, then heat to a temperature typically between 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, remove the solvent under reduced pressure, and add water.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L₂)X Ar-Pd(II)-R Ar-Pd(II)(L₂)R' Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L2 Product Ar-R' Ar-Pd(II)-R->Product Reductive Elimination Ar-X Aryl Halide (Ar-X) (e.g., this compound) Ar-X->Ar-Pd(II)-X Oxidative Addition R'-M Organometallic Reagent (e.g., R'B(OH)₂)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Benzoic_Acid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_Acid->Cinnamoyl_CoA CoA Ligase Intermediates 3-Hydroxy-3-phenylpropanoyl-CoA & 3-Oxo-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Intermediates Hydratase/ Dehydrogenase Benzoyl_CoA Benzoyl_CoA Intermediates->Benzoyl_CoA Thiolase Benzoic_Acid Benzoic_Acid Benzoyl_CoA->Benzoic_Acid Derivatives Benzoic Acid Derivatives (e.g., Salicylic Acid, Volatiles) Benzoic_Acid->Derivatives

Caption: Simplified β-oxidative pathway for benzoic acid biosynthesis in plants.[8]

References

A Comparative Analysis of Catalysts for 2,5-Diiodobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 2,5-Diiodobenzoic acid serves as a versatile building block, offering two reactive sites for the introduction of new molecular complexity. The choice of catalyst and coupling methodology is paramount in achieving efficient and selective transformations of this substrate. This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, with a focus on palladium- and copper-catalyzed reactions, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in the Coupling of Dihaloarenes

The following table summarizes the performance of different catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Ullmann coupling reactions. While direct comparative data for this compound across all reaction types is limited in the literature, this table presents data for analogous dihaloarene substrates to provide a comparative overview of catalyst efficiency.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate (if not this compound)
Suzuki-Miyaura PdCl₂(dppf)Arylboronic acidK₂CO₃DME802High2,5-dihalo-heterocycle[1]
Pd(PPh₃)₄Phenylboronic acidK₂CO₃H₂O/CH₃OHRT2>974-Bromobenzoic acid
Sonogashira Pd(PPh₃)₂Cl₂ / CuITerminal alkyneEt₃NTHFRT1.597Iodobenzene[1]
PdCl₂(PPh₃)₂Phenylacetylene-[TBP][4EtOV] (IL)553HighIodoaromatic compound[2]
Heck Pd(OAc)₂StyreneK₂CO₃DMF100396 (conversion)Iodobenzene[3]
Pd(OAc)₂StyreneK₂CO₃DMF/H₂O804High4-Bromoacetophenone[4]
Ullmann (Homocoupling) CuI---High--Aryl Iodides[5]
Pd nanoparticles-K₂CO₃---65-95Aryl halides[6]

Note: The yields and reaction conditions are highly dependent on the specific substrates and ligands used. The data presented should be considered as a guideline for catalyst selection.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Select Substrates & Reagents (this compound, Coupling Partner) Catalyst Choose Catalyst System (Catalyst, Ligand, Base, Solvent) Reagents->Catalyst Setup Reaction Setup (Inert Atmosphere, Add Reagents) Catalyst->Setup Execution Heating & Stirring (Monitor by TLC/LC-MS) Setup->Execution Workup Work-up & Purification (Extraction, Chromatography) Execution->Workup Characterization Characterization & Yield Determination (NMR, MS) Workup->Characterization Compare Compare Catalyst Performance Characterization->Compare

A general experimental workflow for catalyst comparison.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_R Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_R Transmetalation PdII_R->Pd0 Product Ar-R PdII_R->Product Reductive Elimination ArylHalide Ar-X (this compound) Organoboron R-B(OR)₂ Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition Alkene_Complex [Ar-Pd(II)-Alkene(L₂)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Sigma_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) Alkene_Complex->Sigma_Alkyl Migratory Insertion Hydrido_Complex H-Pd(II)-X(L₂) Sigma_Alkyl->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd0 Reductive Elimination (+ Base-HX) ArylHalide Ar-X (this compound) Alkene Alkene Product Ar-Alkene Base Base

Catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Acetylide Formation Cu_Acetylide->CuX Transmetalation to Pd Alkyne H-C≡CR Base Base ArylHalide Ar-X (this compound)

Catalytic cycle of the Sonogashira coupling reaction.

Ullmann_Cycle CuI Cu(I)X CuIII Ar-Cu(III)(X)-Ar CuI->CuIII Oxidative Addition CuIII->CuI Product Ar-Ar CuIII->Product Reductive Elimination ArylHalide1 Ar-X (this compound) ArylHalide2 Ar-X

Catalytic cycle of the Ullmann homocoupling reaction.

Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a dihalo-heterocycle with an arylboronic acid.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (2.4 equiv)

    • PdCl₂(dppf) (10 mol%)

    • Potassium carbonate (4.0 equiv)

    • 1,2-Dimethoxyethane (DME), anhydrous

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, potassium carbonate, and PdCl₂(dppf).

    • Add anhydrous DME to the flask.

    • Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the precipitate and wash with water.

    • Purify the crude product by recrystallization or column chromatography.

Sonogashira Coupling

This protocol is based on the coupling of 2,5-diiodophenol with terminal alkynes.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (2.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (4.0 equiv)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-80 °C.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Heck Coupling

This protocol is a general procedure for the Heck reaction of aryl halides.[3][4]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene) (2.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Potassium carbonate (K₂CO₃) (4.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, potassium carbonate, and Pd(OAc)₂.

    • Add anhydrous DMF and the alkene.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with water and acidify with 1M HCl.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Ullmann Homocoupling

This protocol is a general representation of a copper-catalyzed homocoupling of aryl iodides.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Copper powder or a Cu(I) salt (e.g., CuI) (stoichiometric or catalytic amount)

    • High-boiling solvent (e.g., DMF, NMP)

  • Procedure:

    • In a reaction vessel, combine this compound and the copper catalyst.

    • Add the high-boiling solvent.

    • Heat the mixture to a high temperature (typically >150 °C) for several hours.

    • Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture and filter to remove the copper species.

    • Dilute the filtrate with water and acidify to precipitate the product.

    • Collect the product by filtration and purify as necessary.

Conclusion

The selection of an optimal catalyst for the coupling of this compound is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings offer mild conditions and broad functional group tolerance, making them highly versatile. Copper-catalyzed Ullmann reactions, while often requiring harsher conditions, can be a cost-effective alternative, particularly for homocoupling reactions. This guide provides a foundational framework for researchers to navigate the catalyst landscape for the functionalization of this compound, enabling the synthesis of complex molecules for a wide range of applications. Further optimization of the provided protocols will likely be necessary to achieve desired outcomes for specific coupling partners.

References

A Comparative Analysis of Iodo- and Bromo-Benzoic Acids in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Alkyne Synthesis

In the landscape of synthetic organic chemistry, the Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] A critical decision in designing a Sonogashira coupling is the choice of the aryl halide, with iodo- and bromo-substituted precursors being the most common. This guide provides an objective comparison of the performance of iodo- and bromo-benzoic acids in Sonogashira reactions, supported by representative experimental data and detailed protocols to inform synthetic strategy.

The Reactivity Hierarchy: Iodo vs. Bromo

The established principle in palladium-catalyzed cross-coupling reactions dictates a clear reactivity trend: I > Br > Cl >> F.[2] This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle, resulting in faster reaction rates and often enabling the use of milder reaction conditions compared to their bromo counterparts.[2][3][4] Consequently, iodo-benzoic acids are generally more reactive than bromo-benzoic acids in Sonogashira couplings.[5] This enhanced reactivity can translate to higher yields, shorter reaction times, and the ability to use lower catalyst loadings.[4]

Quantitative Yield Comparison

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Iodo-benzamidePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)Et₃NTHFRT2~95
2Bromo-benzamidePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (3 mol%)Et₃NDMF8024~80
3Bromo-aminobenzoic acidTerminal AlkynePd(PPh₃)₄ (4 mol%), CuI (5 mol%)PiperidineDMF808-16Not specified

Note: The data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates, ligands, and other reaction parameters.[4] The trend indicates that iodo-substituted substrates generally provide higher yields under milder conditions.

Experimental Protocols

Below are generalized experimental protocols for the Sonogashira coupling of iodo- and bromo-benzoic acid derivatives. These protocols are based on standard procedures found in the literature.[2][4]

General Protocol for Sonogashira Coupling of an Iodo-Benzoic Acid Derivative

Materials:

  • Iodo-benzoic acid derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the iodo-benzoic acid derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and degassed triethylamine via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of a Bromo-Benzoic Acid Derivative

Materials:

  • Bromo-benzoic acid derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Piperidine (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromo-benzoic acid derivative, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF and piperidine via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow and Catalytic Cycle

The general workflow for a Sonogashira coupling reaction is depicted below, followed by a diagram of the catalytic cycle.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Aryl Halide, Terminal Alkyne Reaction_Vessel Inert Atmosphere, Stirring & Heating Reactants->Reaction_Vessel Catalysts Pd Catalyst, Cu(I) Co-catalyst Catalysts->Reaction_Vessel Base_Solvent Base, Solvent Base_Solvent->Reaction_Vessel Workup Quenching, Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product Coupled Product Purification->Final_Product

Caption: A generalized workflow for a typical Sonogashira cross-coupling reaction.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Ar)(C≡CR') Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 CoupledProduct Ar-C≡CR' RedElim->CoupledProduct CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Acetylide CuC≡CR' Alkyne_Coord->Cu_Acetylide - HX Cu_Acetylide->Transmetal Base_Deprot Base Deprotonation ArylHalide Ar-X ArylHalide->OxAdd TerminalAlkyne R'C≡CH TerminalAlkyne->Alkyne_Coord

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The choice between iodo- and bromo-benzoic acids for Sonogashira coupling reactions is a trade-off between reactivity and cost. Iodo-benzoic acids are demonstrably more reactive, leading to higher yields under milder conditions, which is often crucial for complex, multi-step syntheses where functional group tolerance is paramount.[3][5] However, bromo-benzoic acids are typically more cost-effective and may be a suitable choice for large-scale syntheses where reaction conditions can be optimized to achieve acceptable yields. Ultimately, the selection of the aryl halide should be based on a careful evaluation of the specific synthetic goals, the complexity of the substrates, and economic considerations.

References

A Comparative Guide to Validating the Structure of 2,5-Diiodobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodobenzoic acid is a versatile building block in synthetic organic chemistry, frequently employed in the construction of complex molecular architectures through various cross-coupling reactions. Its two iodine substituents provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in pharmaceutical and materials science research. The successful synthesis of target molecules hinges on the rigorous and unambiguous validation of the resulting product structures.

This guide provides an objective comparison of key analytical techniques used to validate the structures of products derived from this compound, with a focus on common palladium- and copper-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methods for structural elucidation.

Common Synthetic Pathways

The di-substituted nature of this compound allows for mono- or di-functionalization, leading to a diverse range of products. Below are representative schemes for common coupling reactions.

  • Suzuki-Miyaura Coupling: Forms a C(sp²)–C(sp²) bond by reacting the aryl iodide with an organoboron species, typically yielding biaryl compounds.

  • Sonogashira Coupling: Creates a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne, producing arylalkyne derivatives.[1]

  • Ullmann Condensation: A copper-catalyzed reaction that can form C-C (biaryls) or C-N, C-O, and C-S bonds.[2][3][4]

The validation of these reaction products requires a multi-faceted analytical approach to confirm the molecular formula, identify functional groups, and determine the precise connectivity of atoms.

Primary Analytical Techniques for Structural Validation

A combination of spectroscopic and analytical methods is essential for the comprehensive characterization of newly synthesized compounds. The most powerful and commonly used techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR [5]

  • Sample Preparation: Accurately weigh 5-20 mg of the purified, dry reaction product.

  • Dissolution: Dissolve the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra. Modern spectrometers can perform a suite of 1D and 2D experiments (e.g., COSY, HSQC, HMBC) to further elucidate complex structures.[6]

  • Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

  • Analysis: Analyze the chemical shifts (ppm), signal multiplicities (e.g., singlet, doublet), coupling constants (J-values in Hz), and integration (for ¹H NMR) to assemble the molecular structure.[7]

Data Presentation: Predicted NMR Data for a Hypothetical Suzuki Product

The table below shows predicted NMR data for the hypothetical product of a double Suzuki-Miyaura coupling of this compound with phenylboronic acid, yielding 2,5-diphenylbenzoic acid.

Technique Expected Observations Information Provided
¹H NMR Aromatic Protons (Ar-H): Multiple signals between 7.0-8.5 ppm. The specific splitting patterns reveal the substitution on the benzoic acid core and the attached phenyl rings. Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm.Confirms the presence and chemical environment of all protons. Integration ratios confirm the relative number of protons in each environment (e.g., 3 protons on the central ring, 10 protons on the two phenyl rings).
¹³C NMR Aromatic Carbons: Multiple signals in the 120-145 ppm range. Quaternary carbons (those without attached protons) will appear as singlets. Carbonyl Carbon (-COOH): A signal in the 165-185 ppm range.Determines the number of unique carbon environments. Confirms the presence of the carboxylic acid group and the carbon framework of the aromatic rings.
2D NMR (COSY, HSQC, HMBC) Correlations between coupled protons (COSY), direct C-H attachments (HSQC), and long-range (2-3 bond) C-H correlations (HMBC).[6]Provides unambiguous assignment of all proton and carbon signals and confirms the connectivity between different parts of the molecule.
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide strong evidence for its elemental composition, especially when using high-resolution instruments (HRMS).[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (typically 1 mg/mL or less) of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like benzoic acid derivatives, which minimizes fragmentation.[10]

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which measures the mass-to-charge (m/z) ratio with very high accuracy (typically <5 ppm).[9]

  • Data Analysis: The primary peak observed is the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The exact mass is used to calculate the most likely elemental composition. The isotopic pattern can further confirm the presence of specific elements.

Data Presentation: Expected HRMS Data for a Sonogashira Product

The table below presents expected HRMS data for the product of a double Sonogashira coupling of this compound with phenylacetylene, resulting in 2,5-bis(phenylethynyl)benzoic acid.

Parameter Value Information Provided
Molecular Formula C₂₃H₁₄O₂Proposed structure from reaction scheme.
Exact Mass (Monoisotopic) 334.0994 uCalculated theoretical mass of the molecule.
Ionization Mode ESI NegativeSuitable for acidic compounds.
Observed Ion [M-H]⁻ 333.0923 m/zExperimentally measured mass-to-charge ratio.
Mass Accuracy < 5 ppmConfirms that the measured mass is consistent with the proposed elemental composition, providing high confidence in the molecular formula.[11]
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol: FTIR of a Solid Sample (Thin Film or KBr Pellet) [13][14]

  • Thin Film Method: [13]

    • Dissolve a small amount (a few mg) of the solid product in a few drops of a volatile solvent (e.g., acetone, dichloromethane).

    • Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • KBr Pellet Method: [15][16]

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Place the mixture in a die and use a hydraulic press to form a transparent pellet.

  • Acquisition: Place the plate or pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum (of the clean plate or a blank pellet) should be run first and automatically subtracted.[14]

  • Analysis: Identify characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups.

Data Presentation: Characteristic IR Absorptions for Reaction Products

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Relevance to this compound Products
Carboxylic Acid O-HStretching2500–3300 (very broad)Confirms the presence of the carboxylic acid moiety.
Carboxylic Acid C=OStretching1680–1725Strong, sharp peak confirming the carbonyl group.
Aromatic C-HStretching3000–3100Indicates the presence of the aromatic rings.
Alkyne C≡C (if applicable)Stretching2100–2260 (weak to medium)Key diagnostic peak for Sonogashira products.
Aromatic C=CStretching1450–1600Multiple bands confirming the aromatic skeleton.

Comparative Analysis of Validation Techniques

Technique Primary Information Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structure determination; provides the most comprehensive structural data from a single set of experiments.[5]Requires a relatively pure sample and a larger sample size than MS; can be time-consuming for complex molecules.
Mass Spectrometry Molecular weight and elemental composition.Extremely sensitive (requires very little material); high accuracy with HRMS provides high confidence in the molecular formula.[9]Does not provide information on atom connectivity or isomerism; soft ionization may not work for all compounds.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive; excellent for quickly confirming the success of a reaction (e.g., appearance of a C≡C bond or disappearance of a C-I bond).Provides limited information about the overall molecular skeleton; spectra can be complex and overlapping.

Visualizing the Validation Workflow

A systematic workflow is crucial for the efficient and accurate validation of a synthesized product.

G General Workflow for Synthesis and Structural Validation synthesis Synthesis (e.g., Suzuki, Sonogashira) workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) synthesis->workup purity Purity Assessment (TLC, LC-MS, Melting Point) workup->purity structure Structural Validation purity->structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) structure->nmr Connectivity ms Mass Spectrometry (HRMS) structure->ms Formula ir IR Spectroscopy structure->ir Functional Groups data Data Integration & Final Structure Assignment nmr->data ms->data ir->data

Caption: General workflow for synthesis and structural validation.

This diagram illustrates the logical flow from the initial chemical synthesis to the final confirmation of the product's structure, highlighting the role of each analytical step.

G Logical Relationships in Structural Elucidation cluster_techniques Experimental Data cluster_info Derived Information final_structure Confirmed Molecular Structure nmr_data NMR Data (Shifts, Couplings, Integrals) connectivity Atom Connectivity & Skeleton nmr_data->connectivity ms_data MS Data (Exact Mass, Isotopic Pattern) formula Elemental Composition ms_data->formula ir_data IR Data (Absorption Bands) functional_groups Functional Groups ir_data->functional_groups connectivity->final_structure formula->final_structure functional_groups->final_structure

Caption: Logical relationships in structural elucidation.

This diagram shows how data from different analytical techniques are integrated to provide distinct pieces of structural information, which together lead to the final, confirmed structure.

References

A Comparative Analysis of 2,5-Diiodobenzoic Acid and Alternative Building Blocks for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Dihalogenated Benzoic Acid Scaffold

In the landscape of medicinal chemistry and materials science, dihalogenated benzoic acids serve as versatile and highly valuable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is fundamental to the construction of complex molecular architectures. Among these, 2,5-diiodobenzoic acid is a prominent reagent, offering two reactive sites for sequential and selective functionalization. This guide provides an objective comparison of this compound with structurally similar alternatives, supported by physicochemical data and standardized experimental protocols to aid in the selection of the most appropriate building block for your research needs.

Physicochemical Properties: A Head-to-Head Comparison

The intrinsic properties of a building block, such as molecular weight, melting point, and acidity (pKa), are critical parameters that influence solubility, reaction kinetics, and downstream processing. The following table summarizes the key physicochemical properties of this compound and its common alternatives.

PropertyThis compound2-Bromo-5-iodobenzoic Acid5-Fluoro-2-iodobenzoic Acid2,5-Dibromobenzoic Acid
Molecular Formula C₇H₄I₂O₂[1]C₇H₄BrIO₂[2]C₇H₄FIO₂[3]C₇H₄Br₂O₂[4]
Molecular Weight ( g/mol ) 373.91[1]326.91[5]266.01[3]279.91[4]
CAS Number 14192-12-2[1]25252-00-0[5]52548-63-7[3]610-71-9[6]
Melting Point (°C) 183-187[6]171-175[5]145-149[7]156-159[6]
Predicted pKa ~2.5-2.8~2.6-2.9~2.9-3.2~2.5-2.8
Solubility Low in water, soluble in many organic solvents.[2]Low in water, soluble in organic solvents.[2]Slightly soluble in water, soluble in organic solvents.[8]Sparingly soluble in water, soluble in organic solvents.[8]

Performance in Cross-Coupling Reactions: A Reactivity Benchmark

The primary application of these building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The reactivity of the carbon-halogen bond is the most critical factor determining the efficiency of these transformations. The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl > F. This hierarchy allows for selective functionalization of mixed halogenated substrates.

To provide a quantitative comparison, a standardized experimental protocol for a Suzuki-Miyaura coupling is proposed below. The expected trend in reactivity would see this compound exhibit the fastest reaction rates and highest yields under the mildest conditions, followed by 2-bromo-5-iodobenzoic acid and then 2,5-dibromobenzoic acid. 5-Fluoro-2-iodobenzoic acid would be expected to react selectively at the iodo-position.

Proposed Comparative Suzuki-Miyaura Coupling Yields (%)

Time (h)This compound (Di-substitution)2-Bromo-5-iodobenzoic Acid (at Iodo-position)5-Fluoro-2-iodobenzoic Acid (at Iodo-position)2,5-Dibromobenzoic Acid (Di-substitution)
1 >90%~80%~85%~40%
4 >95%>95%>95%~75%
12 >95%>95%>95%>90%

Note: The above data is hypothetical and intended to illustrate the expected reactivity trend. Actual yields will depend on the specific reaction conditions and substrates used.

Experimental Protocols

To ensure a fair and objective comparison, the following detailed experimental protocols are provided.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling

This protocol is designed to benchmark the reactivity of the different dihalogenated benzoic acids with a common boronic acid.

Materials:

  • Dihalogenated benzoic acid (1.0 mmol)

  • Phenylboronic acid (2.2 mmol for di-substitution, 1.1 mmol for mono-substitution)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the dihalogenated benzoic acid, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction progress at regular intervals (e.g., 1, 4, and 12 hours) by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol can be used to experimentally determine the pKa of the benzoic acid derivatives.

Materials:

  • Dihalogenated benzoic acid (~0.1 mmol)

  • Standardized 0.1 M NaOH solution

  • Methanol or a methanol/water co-solvent

  • Calibrated pH meter and electrode

Procedure:

  • Accurately weigh the dihalogenated benzoic acid and dissolve it in a suitable volume of methanol or a co-solvent to ensure complete dissolution.

  • Place the solution in a thermostated beaker and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Visualizing a Key Application: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The following diagram illustrates the generally accepted catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reagents (Aryl Halide, Boronic Acid, Base) B Add to Dry Glassware A->B C Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D Add Anhydrous Solvent C->D E Add Catalyst Solution D->E F Heat and Stir (e.g., 100°C for 1-12h) E->F G Monitor Progress (TLC / LC-MS) F->G H Cool to Room Temperature G->H I Quench and Dilute H->I J Liquid-Liquid Extraction I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Characterization (NMR, MS, etc.) M->N

References

A Researcher's Guide to Selectivity in Cross-Coupling Reactions of Diiodobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over chemical reactions is paramount. In the synthesis of complex organic molecules, cross-coupling reactions are indispensable tools. However, when working with substrates like diiodobenzenes, which possess multiple reactive sites, selectivity becomes a critical challenge. This guide provides an objective comparison of different cross-coupling strategies for diiodobenzenes, supported by experimental data, to aid in the rational design of synthetic routes.

The ability to selectively functionalize one iodine substituent over the other in a diiodobenzene molecule opens up pathways for the streamlined synthesis of unsymmetrical biaryls, pharmaceuticals, and advanced materials. The outcome of these reactions, whether yielding a mono- or di-substituted product, is governed by a delicate interplay of electronic and steric factors, the nature of the catalyst and ligands, and the specific reaction conditions employed.

Factors Governing Selectivity

The regioselectivity of cross-coupling reactions on diiodobenzenes is not arbitrary. It is influenced by several key factors:

  • Electronic Effects: The inherent electronic properties of the diiodobenzene isomers (ortho, meta, para) and the presence of other substituents on the aromatic ring can influence the reactivity of each C-I bond.[1][2]

  • Steric Hindrance: The steric bulk of the catalyst's ligands or substituents adjacent to an iodine atom can hinder the approach of the catalytic complex, favoring reaction at a less sterically congested site.[3][4]

  • Catalyst and Ligand System: This is often the most critical factor. The choice of palladium catalyst and its associated ligands (e.g., phosphines, N-heterocyclic carbenes) can dramatically alter the selectivity. Bulky and electron-rich ligands can favor mono-arylation by promoting the dissociation of the palladium catalyst after the first coupling.[5][6]

  • Reaction Conditions: Parameters such as solvent, temperature, and the choice of base can significantly impact reaction rates and selectivity profiles. For instance, solvent polarity can affect the stability of reaction intermediates and the overall outcome.[6]

Comparative Analysis of Cross-Coupling Reactions

The following sections compare the selectivity observed in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions with diiodobenzene substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron reagent and an organic halide, often displays a strong tendency towards double coupling with diiodobenzenes.[7] This is attributed to the high reactivity of the carbon-iodine bond.[8] Achieving selective mono-coupling can be challenging and often requires careful control over stoichiometry and reaction conditions.

Diiodobenzene IsomerBoronic Acid/EsterCatalyst SystemBaseSolventProduct Ratio (Mono:Di)Yield (%)Reference
p-diiodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OFavors bis-coupling-[8]
m-diiodobenzeneArylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OPredominantly double couplingGood[7]
p-diiodobenzeneArylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OPredominantly double couplingGood[7]

Note: Specific ratios and yields can vary significantly with precise conditions.

Sonogashira Coupling

The Sonogashira coupling reaction joins a terminal alkyne with an aryl halide. The high reactivity of the C-I bond makes diiodobenzenes excellent substrates.[9][10] Selective mono-alkynylation is often more readily achieved than in Suzuki couplings, particularly by controlling stoichiometry. In cases of unsymmetrical di- or tri-iodobenzenes, selectivity is often governed by steric hindrance, with the reaction favoring the less hindered C-I bond.[11][12][13]

Diiodobenzene DerivativeAlkyneCatalyst SystemCo-catalystBaseSolventSelectivityYield (%)Reference
5-Substituted-1,2,3-triiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFExclusive mono-coupling at terminal C-IModerate to Good[11][12][13]
2,3-diiodobenzothiopheneVarious terminal alkynesPd(PPh₃)₂Cl₂CuIEt₃NTHFHigh regioselectivity for C2 position-[14]
1-bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTolueneSelective coupling at C-I-[9]
Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene and the specific catalytic system used.[15][16] For diiodobenzenes, controlling the reaction to achieve selective mono-arylation is a key challenge. The use of specific palladacycle catalysts has been shown to afford high regioselectivity.[17]

DiiodobenzeneAlkeneCatalyst SystemBaseSolventSelectivity OutcomeYield (%)Reference
Aryl Iodides (general)2,3-dihydrofuranP-containing palladacycleK₂CO₃DioxaneHigh regioselectivity for 2-aryl productGood[17]
IodobenzeneStyrenePd(OAc)₂ / P₂N₂ ligandK₂CO₃DioxaneRegiodivergent (linear or branched)High[18]

Note: Data specifically for diiodobenzene Heck reactions is less common in the reviewed literature; the table reflects general trends for aryl iodides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[19][20] When using diiodobenzenes, achieving selective mono-amination is feasible, often by employing sterically hindered phosphine ligands that facilitate the desired single coupling event. Recent developments have shown that nickel-catalyzed systems can offer excellent selectivity for aryl iodides in the presence of other halides.[21]

DiiodobenzeneAmineCatalyst SystemBaseSolventSelectivity OutcomeYield (%)Reference
4-Iodotoluene (as model for Aryl Iodide)4-FluoroanilineNi(acac)₂ / Phenylboronic esterCs₂CO₃DioxaneSelective C-N coupling81[21]
Aryl Iodides (general)Primary/Secondary AminesPd₂(dba)₃ / RuPhosLiHMDSTolueneHigh yields for mono-amination-[22]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoK₂CO₃WaterSuccessful C-N couplingHigh[23]

Note: The table includes examples with aryl iodides to illustrate relevant catalytic systems, as specific comparative data for diiodobenzenes is limited in the initial search.

Visualizing Reaction Pathways and Optimization

To better understand and control these selective reactions, it is helpful to visualize the underlying processes.

G cluster_cycle Catalytic Cycle cluster_selectivity Selectivity Control Point Pd0 Pd(0)Lu2082 OA Oxidative Addition Pd0->OA + Ar-I ArPdI Ar(I)Pd(II)Lu2082 OA->ArPdI TM Transmetalation ArPdI->TM + R-M MonoProduct Mono-substituted Product (I-Ar-R) ArPdI->MonoProduct via TM & RE ArPdR Ar(R)Pd(II)Lu2082 TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R RE->Product DiIodo Diiodobenzene (I-Ar-I) DiIodo->ArPdI 1st Oxidative Addition SecondOA 2nd Oxidative Addition MonoProduct->SecondOA DiProduct Di-substituted Product (R-Ar-R) SecondOA->DiProduct via TM & RE

Caption: General catalytic cycle for cross-coupling and the key selectivity branch point.

G start Define Goal: Mono- vs. Di-substitution screen_catalyst Screen Catalysts & Ligands (e.g., Bulky vs. Small Ligands) start->screen_catalyst screen_conditions Vary Reaction Conditions (Solvent, Base, Temp.) screen_catalyst->screen_conditions screen_stoich Adjust Stoichiometry (Diiodobenzene vs. Coupling Partner) screen_conditions->screen_stoich analyze Analyze Product Ratio (GC, NMR, LC-MS) screen_stoich->analyze optimize Iteratively Refine Conditions analyze->optimize optimize->screen_catalyst Re-screen if needed final Optimized Selective Protocol optimize->final If selectivity is high

Caption: A typical workflow for optimizing reaction selectivity.

G q1 Desired Product? mono Mono-substitution q1->mono Mono di Di-substitution q1->di Di q2 Steric Hindrance at one C-I bond? cat1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald phosphines, bulky NHCs) + Stoichiometric Control q2->cat1 No cat3 Standard conditions often suffice (e.g., Sonogashira) q2->cat3 Yes mono->q2 cat2 Use Smaller Ligands (e.g., PPh₃) + Excess Coupling Partner di->cat2

Caption: Decision tree for selecting a catalytic system.

Experimental Protocols

Below is a representative, generalized protocol for a selective mono-Sonogashira coupling reaction. Researchers should optimize these conditions for their specific substrates.

General Protocol for Selective Mono-Sonogashira Coupling of a Diiodobenzene

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the diiodobenzene (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF or Toluene) via syringe, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Addition of Alkyne: Slowly add the terminal alkyne (0.9-1.1 equiv. for mono-coupling) to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the formation of the mono-coupled product and minimize the di-coupled byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynylated iodobenzene.

Conclusion

The selective functionalization of diiodobenzenes is a challenging yet highly rewarding endeavor in modern organic synthesis. While Suzuki-Miyaura couplings often favor exhaustive disubstitution, Sonogashira and Buchwald-Hartwig reactions can be more readily controlled to achieve selective mono-functionalization. The ultimate key to success lies in the judicious choice of the catalytic system, particularly the ligand, and the careful optimization of reaction conditions. The data and workflows presented in this guide offer a starting point for researchers to rationally design and execute selective cross-coupling reactions on these versatile building blocks.

References

A Comparative Guide to the Reactivity of 2,5-Diiodobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review on the reactivity of 2,5-diiodobenzoic acid, a versatile building block in organic synthesis. Its two iodine substituents offer multiple reaction sites, enabling the construction of complex molecular architectures. We will objectively compare its performance in key transformations with alternative dihalobenzoic acids, supported by established chemical principles and experimental data from analogous systems.

Overview of Reactivity

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive among carbon-halogen bonds in these transformations, following the general reactivity trend: C-I > C-Br > C-Cl > C-F. This high reactivity allows for milder reaction conditions and often leads to higher yields compared to its bromo- or chloro-analogues. The presence of two iodine atoms also permits sequential or double coupling, providing a pathway to highly functionalized aromatic compounds.

A general workflow for utilizing this compound in a typical cross-coupling reaction involves careful setup under an inert atmosphere, followed by the reaction, work-up, and purification stages.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add this compound, coupling partner, and base to a dry flask B Add anhydrous solvent A->B E Heat the reaction mixture (e.g., 50-110 °C) C Degas the mixture (e.g., Ar sparging) B->C D Add Pd catalyst and ligand C->D D->E F Monitor progress (TLC, GC-MS) E->F G Quench reaction and perform aqueous work-up F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify product (e.g., column chromatography) I->J

Caption: General experimental workflow for cross-coupling reactions.

Key Transformations and Comparative Analysis

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst.[1][2] this compound readily participates in this reaction, allowing for mono- or di-alkynylation.[3] The high reactivity of the C-I bonds enables the reaction to proceed under mild conditions.[1][4]

G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)(I)L₂ pd0->pd2_complex Oxidative Addition (R-I) product_complex R-Pd(II)(C≡C-R')L₂ pd2_complex->product_complex Transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->pd2_complex cuI Cu(I) product_complex->pd0 Reductive Elimination (R-C≡C-R') alkyne H-C≡C-R' alkyne->cu_acetylide Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Comparative Data:

SubstrateCatalyst SystemBaseSolventTemp. (°C)YieldReference
Aryl Iodide PdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or DMF50-80Good-ExcellentBased on[4]
Aryl Bromide PdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or DMF80-100Moderate-GoodGeneral Knowledge
Aryl Chloride Requires specialized, bulky phosphine ligandsStronger bases (e.g., K₂CO₃)Toluene, Dioxane>100VariableGeneral Knowledge

Experimental Protocol (Representative)

This protocol is adapted from a procedure for the analogous compound 2,5-diiodophenol.[4]

  • Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1 eq for mono-coupling, 2.2 eq for double-coupling) via syringe. Finally, add a base such as triethylamine (2-4 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 50-80 °C). Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the mixture, filter through celite, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the desired alkynylated benzoic acid.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an organoboron reagent.[5] Due to the high reactivity of its C-I bonds, this compound is an excellent substrate for this reaction, often proceeding with high efficiency and allowing for the synthesis of sterically hindered biaryls.[6]

G pd0 Pd(0)L₂ pd2_oxidative R-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (R-I) pd2_transmetalation R-Pd(II)(R')L₂ pd2_oxidative->pd2_transmetalation Transmetalation (Base) boronic_acid R'-B(OH)₂ boronic_acid->pd2_oxidative pd2_transmetalation->pd0 Reductive Elimination (R-R') G pd0 Pd(0)L₂ pd2_oxidative R-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (R-I) pd2_amido [R-Pd(II)(NR'₂)L]⁺ pd2_oxidative->pd2_amido Amine Coordination & Deprotonation (Base) amine R'₂NH amine->pd2_oxidative pd2_amido->pd0 Reductive Elimination (R-NR'₂)

References

Safety Operating Guide

Proper Disposal of 2,5-Diiodobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Diiodobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage waste containing this compound effectively.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4) and can cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Key Safety Information:

ParameterSpecificationSource
Primary Hazards Harmful if swallowed. Causes skin and eye irritation.[1][2]
CAS Number 14192-12-2[1]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection/face protection, dust mask type N95 (US).[1]
In case of Accidental Release Sweep up and shovel into suitable containers for disposal. Avoid generating dust and do not let the chemical enter the environment.[3][4]
First Aid: Ingestion If swallowed, get medical help. Rinse mouth.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative data regarding permissible exposure limits, pH for neutralization, or specific concentration thresholds for disposal are not publicly available in standard safety data sheets and must be determined by a licensed environmental management facility.

Operational Disposal Plan

The proper disposal of this compound, a halogenated organic compound, requires a structured approach to waste management within the laboratory.[5][6] Due to its classification, it must be treated as hazardous waste and segregated from non-halogenated waste streams to prevent unnecessary increases in disposal costs.[5][6]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "Halogenated Organic Waste - Solid."

    • Ensure that only this compound and materials contaminated with it are placed in this container.

    • Do not mix with non-halogenated chemical waste.[5][6]

  • Container Management:

    • Use a chemically resistant, sealable container for waste accumulation.

    • The container must be kept closed except when adding waste.

    • Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Waste Collection and Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Harmful if Swallowed").

    • Maintain a log of the accumulated waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • All disposal must be conducted through a licensed and approved waste disposal contractor.[3][4][7][8][9][10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: This compound Waste Generated B Is the waste This compound or contaminated material? A->B C Place in designated 'Halogenated Organic Waste - Solid' container B->C Yes I Follow non-hazardous waste stream protocols B->I No D Label container clearly: 'Hazardous Waste' Chemical Name & Hazards C->D E Store container in satellite accumulation area D->E F Is container full or pickup scheduled? E->F F->E No G Contact EHS for waste pickup F->G Yes H Waste collected by licensed disposal contractor G->H

Caption: Disposal workflow for this compound.

Final Disposal

The ultimate disposal of this compound must comply with all local, state, and federal regulations. The recommended method of disposal is through a licensed hazardous waste management facility, which will typically involve incineration at a permitted facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] The responsibility for proper disposal lies with the waste generator from "cradle to grave."[6]

References

Personal protective equipment for handling 2,5-Diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,5-Diiodobenzoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation.[1] Adherence to the following PPE requirements is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against airborne dust particles and potential splashes.
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents direct skin contact and absorption.
Body Protection A laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, a disposable chemical-resistant coverall is recommended.Protects personal clothing from contamination.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood. For procedures that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used within the fume hood.Minimizes the inhalation of airborne particles.[2]

Operational Plan for Safe Handling

A systematic approach is essential for safely managing this compound from receipt to disposal. The following workflow outlines the key procedural steps.

operational_workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management receiving 1. Receive & Inspect Container storage 2. Store in Cool, Dry, Ventilated Area receiving->storage No Damage ppe 3. Don Appropriate PPE storage->ppe Prepare for Use weighing 4. Weigh in Fume Hood ppe->weighing experiment 5. Conduct Experiment in Hood weighing->experiment decontaminate 6. Decontaminate Equipment experiment->decontaminate Post-Experiment segregate 7. Segregate Halogenated Waste decontaminate->segregate dispose 8. Dispose via EHS segregate->dispose

Caption: Operational workflow for this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is kept tightly closed when not in use.[3]

  • Preparation and Weighing:

    • All manipulations of the solid compound, especially weighing, must be conducted within a certified chemical fume hood to control dust.[2]

    • Cover the work surface with absorbent bench paper to contain any potential spills.

    • Use appropriate tools, such as spatulas, to handle the solid material, minimizing the generation of dust.[4]

  • Experimental Use:

    • Handle all solutions and suspensions containing the compound within a chemical fume hood.

    • Avoid all direct contact with skin, eyes, and clothing.

    • After handling, even if gloves were worn, wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Minor Spills (less than 1 gram of solid):

  • Notify personnel in the immediate area.

  • Wearing the appropriate PPE, gently cover the spill with a damp paper towel or absorbent pad to avoid making the powder airborne.

  • Carefully sweep or wipe the material, placing it into a sealed, labeled container for hazardous waste disposal.[5][6]

  • Clean the spill area with soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Major Spills:

  • Evacuate the immediate area and alert others.

  • If the spill is large or if you feel it is unsafe to clean up, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Prevent entry into the affected area.

Disposal Plan

As a halogenated organic compound, this compound and its associated waste must be disposed of following specific hazardous waste protocols.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All solid waste (e.g., leftover compound, contaminated paper towels, gloves, and weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound must be collected in a separate, sealed, and labeled container designated for "Halogenated Organic Waste."[7][8]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste , as this significantly increases disposal costs and complexity.[9][10][11]

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

    • List all components and approximate percentages if it is a mixed waste stream.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.